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  • Product: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid
  • CAS: 712261-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the hydrogen bonding capabilities and electronic properties of the pyrimidine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its identification, synthesis, and characterization, offering insights for its application in research and development. The core structure is a key component in the design of kinase inhibitors, leveraging the pyrimidine motif to interact with the hinge region of ATP-binding sites in various kinases.[1][2]

Core Identification and Physicochemical Properties

Precise identification of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is critical for its use in synthesis and biological screening. While the free base is the primary subject of this guide, it is often supplied and handled as its hydrochloride salt for improved stability and solubility.

CAS Number:

  • Hydrochloride Salt: 1375474-40-0[3][4]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C10H13N3O2PubChemLite[5]
Molecular Weight 207.23 g/mol PubChemLite[5]
Monoisotopic Mass 207.10077 DaPubChemLite[5]
Predicted XlogP 0.7PubChemLite[5]
Appearance White to off-white solidInferred from related compounds

Synthesis and Mechanism

The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. This method is widely applicable for the formation of bonds between nitrogen nucleophiles and electron-deficient heteroaromatic rings.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_hydrolysis Optional Step cluster_final Final Product R1 4-Chloropyrimidine P1 Nucleophilic Aromatic Substitution (S_NAr) R1->P1 R2 Piperidine-4-carboxylic acid (or its ester) R2->P1 Prod 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (or ester precursor) P1->Prod Base (e.g., DIPEA, Et3N) Solvent (e.g., n-BuOH, DMF) Heat H1 Ester Hydrolysis Prod->H1 If ester was used Final 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid Prod->Final Directly if acid was used H1->Final Base (e.g., LiOH, NaOH) or Acid (e.g., HCl)

Caption: Proposed synthesis workflow for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies used for the synthesis of structurally similar compounds, such as those described in the development of Akt inhibitors.[2]

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid ethyl ester (1.0 equivalent) in n-butanol (n-BuOH) or dimethylformamide (DMF), add 4-chloropyrimidine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to a temperature between 100-120 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the ethyl ester of the target compound.

  • Ester Hydrolysis: Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents), and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 6-7. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be extracted with an appropriate organic solvent. The final product should be dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like n-BuOH or DMF are chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for SNA_r_ reactions on less activated pyrimidines.

  • Base: A non-nucleophilic organic base like DIPEA or Et3N is used to neutralize the HCl that is formed during the reaction without competing with the piperidine nucleophile.

  • Ester Protection: The carboxylic acid is often protected as an ester (e.g., ethyl ester) during the coupling reaction to prevent potential side reactions involving the acidic proton. The ester is then easily hydrolyzed in a subsequent step.

Analytical Characterization

A combination of spectroscopic methods is essential for the unambiguous identification and purity assessment of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the two nitrogen atoms. The proton at C2 will likely be the most downfield, followed by the proton at C6, and then the proton at C5.

  • Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region. The axial and equatorial protons adjacent to the nitrogen (C2' and C6') will likely be deshielded and appear as multiplets around δ 3.5-4.5 ppm. The remaining piperidine protons (C3', C4', C5') will resonate further upfield as a series of multiplets.

  • Carboxylic Acid Proton: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used.

Expected ¹³C NMR Spectral Features:

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen atoms (C2, C4, C6) appearing at lower field (typically δ >150 ppm) compared to C5.

  • Piperidine Carbons: The piperidine carbons will be in the aliphatic region (δ 25-55 ppm). The carbons alpha to the nitrogen (C2' and C6') will be the most deshielded within the piperidine ring.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at a characteristic downfield shift (δ >170 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound.

Expected Mass Spectrum:

  • [M+H]⁺: In positive ion mode, the most prominent ion is expected to be the protonated molecule at an m/z corresponding to the molecular weight of the free base plus the mass of a proton (207.23 + 1.01 = 208.24). PubChemLite predicts a value of 208.10805 for [M+H]⁺.[5]

  • Fragmentation: The fragmentation pattern in MS/MS experiments would likely involve the loss of small neutral molecules such as H₂O and CO₂ from the carboxylic acid group, as well as characteristic cleavages of the piperidine and pyrimidine rings.

Analytical Workflow

G cluster_start Sample cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Conclusion Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, ESI) Sample->MS HPLC HPLC/UPLC Sample->HPLC NMR_Data Structural Confirmation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight Verification ([M+H]⁺) MS->MS_Data HPLC_Data Purity Assessment (Peak Area %) HPLC->HPLC_Data Result Verified Structure and Purity NMR_Data->Result MS_Data->Result HPLC_Data->Result

Caption: A typical analytical workflow for the identification and purity assessment of the title compound.

Applications in Drug Discovery

The 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily due to its utility in the design of kinase inhibitors. The pyrimidine ring can act as a bioisostere for the adenine core of ATP, forming key hydrogen bonds with the hinge region of the kinase active site.

Protein Kinase B (Akt) Inhibitors: A notable application of this scaffold is in the development of inhibitors for Protein Kinase B (Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway which is often dysregulated in cancer. Research has shown that derivatives of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine can be potent and selective inhibitors of Akt.[2] The piperidine-4-carboxylic acid moiety provides a versatile point for modification to explore structure-activity relationships and to optimize pharmacokinetic properties.

Other Kinase Targets: The versatility of the pyrimidine scaffold means it has been incorporated into inhibitors of numerous other kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The piperidine ring serves to position substituents in specific vectors to achieve desired interactions with the protein target.

Conclusion

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a valuable and versatile building block for drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and adaptable method. The clear spectroscopic signatures allow for its unambiguous identification. The demonstrated utility of this scaffold in the development of potent kinase inhibitors underscores its importance for researchers and scientists in the field of medicinal chemistry.

References

  • Addie, M. et al. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013. [Link]

  • Blake, J. F. et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010. [Link]

  • PubChemLite. 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride.[Link]

  • Salem, M. A. I. et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014. [Link]

  • Abdel-Ghani, T. M. et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic Chemistry, 2021. [Link]

Sources

Exploratory

Technical Deep Dive: Pyrimidine-Substituted Piperidine Carboxylates in Medicinal Chemistry

Executive Summary The pyrimidine-substituted piperidine carboxylic acid scaffold represents a privileged structural motif in modern drug discovery, particularly within the metabolic disease space. This architecture—typic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-substituted piperidine carboxylic acid scaffold represents a privileged structural motif in modern drug discovery, particularly within the metabolic disease space. This architecture—typically comprising a piperidine ring nitrogen-linked to a pyrimidine core, with a distal carboxylic acid or bioisostere—serves as the pharmacophoric backbone for numerous GPR119 agonists , ACC inhibitors , and NAPE-PLD inhibitors .

This guide provides a rigorous technical analysis of this scaffold, focusing on synthetic methodologies, structure-activity relationships (SAR), and its critical role in modulating G-protein coupled receptors (GPCRs) for Type 2 Diabetes Mellitus (T2DM) therapy.

Structural Architecture & Pharmacophore Analysis

The scaffold is defined by three distinct domains, each contributing to the binding kinetics and physicochemical properties (LogP, tPSA) of the molecule.

The Domain Logic
  • Domain A (Pyrimidine Heterocycle): Acts as a planar, electron-deficient aromatic system capable of

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket. Nitrogen atoms in the ring often serve as hydrogen bond acceptors.
    
  • Domain B (Piperidine Linker): A semi-rigid, aliphatic spacer. The chair conformation of the piperidine ring directs the distal substituents into a specific vector, crucial for spanning the receptor's orthosteric site.

  • Domain C (Carboxylic Acid/Bioisostere): The "warhead" or polar anchor. While the free acid is often an intermediate, it interacts with positively charged residues (e.g., Arg, Lys) or is derivatized into carbamates/amides to improve membrane permeability.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold in the context of GPR119 agonism.

Pharmacophore Pyrimidine Pyrimidine Core (Pi-Stacking / H-Bond Acceptor) Piperidine Piperidine Spacer (Conformational Control) Pyrimidine->Piperidine N-Linkage (SnAr) Receptor Receptor Pocket (GPR119 / ACC) Pyrimidine->Receptor Pi-Pi Interaction (Phe) Acid Carboxylate/Amide (Polar Anchor / H-Bond Donor) Piperidine->Acid C4-Position Acid->Receptor Ionic Interaction (Arg)

Figure 1: Pharmacophore map detailing the structural role of each domain in receptor binding.

Synthetic Methodologies

The construction of N-(pyrimidinyl)piperidine-4-carboxylic acids relies heavily on Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over Buchwald-Hartwig amination due to cost-efficiency and the high reactivity of electron-deficient chloropyrimidines.

Protocol: SNAr Synthesis of N-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid

Reagents:

  • Substrate A: 2-Chloro-5-ethylpyrimidine (or substituted variant).

  • Substrate B: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).

  • Base: K2CO3 or DIPEA.

  • Solvent: DMF or DMSO (polar aprotic is essential).

Step-by-Step Workflow:

  • Charge: Dissolve 2-chloropyrimidine (1.0 equiv) and ethyl isonipecotate (1.1 equiv) in DMF (0.5 M concentration).

  • Basify: Add K2CO3 (2.5 equiv).

  • Heat: Stir at 80–100°C for 4–12 hours. Monitor via LC-MS for disappearance of the chloropyrimidine.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine to remove DMF. Dry over Na2SO4.

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3–4 with 1N HCl. The carboxylic acid product typically precipitates; collect via filtration.[1]

Critical Insight: If the pyrimidine ring is electron-rich (e.g., contains amino substituents), SNAr may fail. In such cases, Buchwald-Hartwig cross-coupling (Pd2(dba)3, Xantphos, Cs2CO3) is the mandatory alternative.

Synthetic Workflow Diagram

Synthesis Chloropyrimidine 2-Chloropyrimidine SnAr SnAr Reaction (K2CO3, DMF, 90°C) Chloropyrimidine->SnAr Isonipecotate Ethyl Isonipecotate Isonipecotate->SnAr Intermediate Ethyl 1-(pyrimidin-2-yl) piperidine-4-carboxylate SnAr->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct Target Acid (Precipitate pH 4) Hydrolysis->FinalProduct

Figure 2: General synthetic route for N-linked pyrimidine-piperidine carboxylates.

Therapeutic Applications & Mechanism of Action

GPR119 Agonism (Type 2 Diabetes)

The most prominent application of this scaffold is in the development of GPR119 agonists.[2] GPR119 is a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.
  • Mechanism: Activation leads to cAMP accumulation.[2]

  • Physiological Outcome:

    • Glucose-dependent insulin secretion (GSIS).

    • Release of incretin hormones (GLP-1, GIP).[2]

  • Key Compounds:

    • GSK1292263: Features a pyrimidine-piperidine core.[3][4]

    • MBX-2982: A tetrazole bioisostere variant of the carboxylic acid scaffold.

Signaling Pathway Visualization

GPR119_Pathway Ligand Pyrimidine-Piperidine Agonist Receptor GPR119 Receptor (Pancreatic Beta-Cell) Ligand->Receptor Binds Gs G-Protein (Gs) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Triggers

Figure 3: GPR119 signaling cascade activated by pyrimidine-piperidine agonists.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the N-(pyrimidin-2-yl)piperidine-4-carboxylate series in the context of GPR119 potency (EC50).

Compound IDPyrimidine Substituent (R)Distal Group (R')EC50 (nM)Notes
1 (Hit) HCOOH>10,000Free acid is too polar; poor cell penetration.
2 5-EthylCOOEt450Ester improves permeability but is hydrolytically unstable in vivo.
3 5-CN (Cyano)Carbamate12Electron-withdrawing group on pyrimidine increases potency.
4 (MBX-2982) 5-AlkylTetrazole<10Tetrazole acts as a metabolically stable acid bioisostere.
5 5-NitroAmide85Strong EWG, but potential toxicity concerns.

Key SAR Takeaways:

  • 5-Position Substitution: Electron-withdrawing groups (CN, F, CF3) or small alkyl groups at the pyrimidine 5-position significantly enhance binding affinity.

  • Acid Bioisosteres: The free carboxylic acid often shows poor potency in cellular assays due to permeability issues. Successful drugs convert this to a carbamate (e.g., GSK1292263) or tetrazole (e.g., MBX-2982).

  • Linker Rigidity: The piperidine ring provides the optimal distance (~6–8 Å) between the aromatic head and the polar tail.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. Journal of Bioorganic & Medicinal Chemistry Letters, 2014.[5]

  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. World Intellectual Property Organization (WO2013173198), 2013.[4]

  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 2012.[6]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 2020.[3]

  • GPR119 agonists: a promising new approach for the treatment of type 2 diabetes. Current Opinion in Drug Discovery & Development, 2009.[4]

Sources

Foundational

The Bioactivity Profile of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets through strategic modification — represents a cornerstone of efficient drug discovery. The 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid core is a compelling example of such a scaffold. Its inherent structural features, including a hydrogen bond-accepting pyrimidine ring, a versatile piperidine linker, and a modifiable carboxylic acid group, provide a rich canvas for synthetic elaboration. This guide offers an in-depth exploration of the bioactivity profile of its analogs, moving beyond a mere catalog of targets to dissect the underlying structure-activity relationships (SAR) and the critical experimental workflows required to elucidate their therapeutic promise. For researchers and drug development professionals, this document is intended to serve as a practical and scientifically grounded resource for navigating the development of novel therapeutics from this versatile chemical class.

The 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Core: A Structural Overview

The parent scaffold, 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid, is a conformationally restrained system that presents distinct vectors for chemical modification. The pyrimidine moiety can be substituted to modulate electronic properties and engage in specific interactions with target proteins. The piperidine ring, while often serving as a linker, can also be functionalized to influence solubility and metabolic stability. Crucially, the carboxylic acid group can be retained, esterified, or, most commonly, converted to an amide, opening up a vast chemical space for introducing diversity and tuning pharmacological activity.

Diverse Bioactivities: A Multi-Target Landscape

Analogs of the 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid scaffold have demonstrated significant activity against a range of biological targets, underscoring its privileged nature. This section will delve into some of the most prominent and well-characterized bioactivities.

G-Protein Coupled Receptor 119 (GPR119) Agonism for Type 2 Diabetes

GPR119, primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells, has emerged as a promising target for the treatment of type 2 diabetes.[1] Agonism of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2][3] Pyrimidine-piperidine derivatives have been extensively explored as GPR119 agonists.[4]

  • Mechanism of Action: GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes insulin release and improves glucose homeostasis.[2]

  • Structure-Activity Relationship (SAR) Insights:

    • The pyrimidine ring often serves as a key interaction point with the receptor.

    • Modifications to the piperidine and the group replacing the carboxylic acid are crucial for potency and pharmacokinetic properties.

    • For instance, the replacement of the linker oxygen with a nitrogen atom has been explored to occupy a presumed hydrophobic pocket in the receptor.[5]

    • Fused pyrimidine derivatives, such as tetrahydroquinazolines, have shown enhanced GPR119 agonistic activity compared to other scaffolds.[3][4]

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[6][7] Inhibition of NAPE-PLD presents a therapeutic strategy for modulating various physiological processes, including pain, inflammation, and emotional behavior.[8]

  • SAR Insights: Detailed SAR studies of pyrimidine-4-carboxamides have led to the identification of potent and selective NAPE-PLD inhibitors.[6][7][9]

    • Conformational restriction of substituents on the pyrimidine ring, for example, by replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, has been shown to increase inhibitory potency threefold.[6][7]

    • Substitution of a morpholine with an (S)-3-hydroxypyrrolidine can reduce lipophilicity while increasing activity tenfold, resulting in nanomolar inhibitors with drug-like properties.[6][7]

Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[10] H3R antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep-wake disorders.[11]

  • Pharmacological Profile: Piperidine and piperazine derivatives are common motifs in H3R antagonists.[12][13] The pyrimidinyl-piperidine scaffold has been explored for this target, with modifications aimed at optimizing affinity and selectivity.

  • SAR Insights: The basic nitrogen of the piperidine ring is often a key pharmacophoric element for H3R antagonists. The pyrimidine ring and its substituents contribute to the overall affinity and selectivity against other histamine receptor subtypes.[14]

Other Emerging Bioactivities

The versatility of the pyrimidinyl-piperidine scaffold is further highlighted by its activity against other targets:

  • Protein Kinase B (Akt) Inhibition: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB, a key enzyme in cancer cell survival pathways.[15]

  • α-Glucosidase Inhibition: Pyrimidinyl-piperazine carboxamide derivatives have shown potent inhibitory activity against yeast α-glucosidase, suggesting potential applications in managing diabetes.[16]

  • Broad-Spectrum Biological Activity: The pyrimidine nucleus is a well-established pharmacophore with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[17]

Experimental Workflows for Bioactivity Profiling

A systematic and robust experimental cascade is essential to characterize the bioactivity and drug-like properties of novel 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid analogs.

Primary Target Engagement and Functional Assays

The initial step involves confirming the interaction of the synthesized analogs with their intended biological target and assessing their functional consequences.

GPR119_Workflow cluster_0 In Vitro Screening Cascade for GPR119 Agonists A Compound Library of Pyrimidine-Piperidine Analogs B Primary Screen: cAMP Accumulation Assay (e.g., HTRF, BRET) A->B Test Concentration C Potency Determination: EC50 Measurement B->C Active Compounds D Downstream Functional Assay: GLP-1 Secretion in Enteroendocrine Cell Lines (e.g., NCI-H716) C->D Potent Agonists E Selectivity Profiling: Counter-screening against related GPCRs D->E Functionally Active Compounds F Lead Candidate E->F Selective Agonists

Caption: Workflow for identifying and characterizing GPR119 agonists.

Detailed Protocol: cAMP Accumulation Assay (HTRF)

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media.

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Remove culture medium from cells.

    • Add the serially diluted compounds to the wells.

    • Incubate for the specified time (e.g., 30 minutes) at room temperature.

    • Add HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 value.

H3R_Workflow cluster_1 Screening Cascade for H3R Antagonists A Compound Library B Primary Screen: Radioligand Binding Assay (e.g., [3H]-Nα-methylhistamine) A->B C Affinity Determination: Ki Measurement B->C Hits D Functional Antagonism Assay: cAMP Inhibition Reversal or BRET-based Conformational Biosensor C->D High-Affinity Binders E Selectivity Profiling: Binding assays for H1R, H2R, H4R D->E Functional Antagonists F Lead Candidate E->F Selective Antagonists

Caption: Workflow for the identification of histamine H3 receptor antagonists.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor or from rat brain cortex.[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-Nα-methylhistamine), and various concentrations of the test compound in binding buffer.[18]

  • Incubation: Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.[19][20] A standard panel of in vitro ADME assays should be conducted for promising compounds.

Table 1: Key In Vitro ADME Assays for Lead Optimization

Parameter Assay Purpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.[21]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determines the fraction of drug bound to plasma proteins, which influences its availability to act on the target.[21]
Metabolism Metabolic Stability (Liver Microsomes, Hepatocytes)Assesses the rate of drug metabolism by liver enzymes (e.g., Cytochrome P450s), predicting its in vivo half-life.[21]
CYP450 InhibitionIdentifies potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.[21]
Excretion Transporter Interaction AssaysEvaluates whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP).
Toxicity hERG Inhibition (Patch Clamp)Assesses the risk of cardiac arrhythmia.[21]
Cytotoxicity (e.g., HepG2 cells)Measures the potential for liver toxicity.[22]

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Grow Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • At various time points, take samples from the apical (A) side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Concluding Remarks and Future Directions

The 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid scaffold has unequivocally demonstrated its value in drug discovery, yielding potent and selective modulators for a variety of therapeutically relevant targets. The successful development of analogs hinges on a deep understanding of the structure-activity relationships for each target class and the application of a rigorous, multi-parametric optimization process that includes early ADME-Tox profiling. Future explorations could involve the use of this scaffold in developing dual-target ligands, for instance, compounds with both H3R and sigma-1 receptor activity for the treatment of pain, or the application of computational methods to further refine the design of next-generation therapeutics.[12][14] The continued investigation of this versatile core structure promises to deliver novel and impactful medicines.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In vitro ADME.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • Nema, R. K., et al. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Future Journal of Pharmaceutical Sciences, 10(1), 135.
  • Broekema, M., Wu, G., & Wacker, D. A. (2013). Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. ACS Medicinal Chemistry Letters, 5(1), 29–33.
  • van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515.
  • Schlicker, E., et al. (1998). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 588–595.
  • Zhang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103–111.
  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • Zhang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103-111.
  • ResearchGate. (n.d.). Indoline-based GPR119 agonists. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • Stark, H., et al. (1996).
  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2020, December 31). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • Leitz, D., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1732–1740.
  • Lindsley, C. W., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(4), 1647–1658.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Permatasari, D., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 12345.
  • Taylor & Francis Online. (2025, January 5). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Retrieved from [Link]

  • Tishk International University Repository. (2022, December 15). Eurasian Journal of Science & Engineering ISSN 24. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • ACS Publications. (2022, October 12). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (2006, January 15). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025, October 15). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

  • University of Regensburg. (2020, September 9). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. Retrieved from [Link]

  • PubMed. (2006, August 15). Radiosynthesis and biodistribution of a histamine H3 receptor antagonist 4-[3-(4-piperidin-1-yl-but-1-ynyl)-[11C]benzyl]-morpholine: evaluation of a potential PET ligand. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Characteristics of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

The following technical guide details the solubility characteristics, physicochemical profile, and characterization protocols for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid . Executive Summary 1-(Pyrimidin-4-yl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, physicochemical profile, and characterization protocols for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid .

Executive Summary

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1375474-40-0 for the HCl salt; Free base analog CAS 93913-86-1 [Pyridin-4-yl isomer reference]) is a critical amphoteric building block used primarily in the synthesis of kinase inhibitors (e.g., Akt, PKB inhibitors) and GPCR ligands.

Its solubility behavior is governed by its zwitterionic nature . Unlike simple lipophilic drug candidates, this compound exhibits a U-shaped pH-solubility profile, with minimum solubility near its isoelectric point (pI). Successful handling requires a precise understanding of its ionization states to avoid precipitation during assay preparation or formulation.

This guide provides "expected" physicochemical values derived from structural analogs (e.g., 4-aminopyrimidine, isonipecotic acid) and details the standard operating procedures (SOPs) for empirically determining its exact solubility profile.

Physicochemical Profile

Understanding the structural components is the first step to mastering the solubility of this compound. The molecule consists of a polar isonipecotic acid (piperidine-4-carboxylic acid) core N-linked to a pyrimidine ring.

Structural Dissection & Ionization
  • Acidic Moiety: The carboxylic acid at C4 of the piperidine ring.

    • Expected pKa:3.8 – 4.2

  • Basic Moiety: The pyrimidine ring nitrogens (specifically N1).

    • Note: The piperidine nitrogen is not the primary basic center. Its lone pair is delocalized into the pyrimidine ring (forming a 4-aminopyrimidine-like system), significantly lowering its basicity. Protonation occurs on the pyrimidine ring.

    • Expected pKa:5.5 – 6.0 (Analogous to 4-aminopyrimidine, pKa 5.71).

  • Isoelectric Point (pI): Approximately pH 4.8 – 5.1 .

Predicted Solubility Data

The following values serve as a baseline for experimental design.

ParameterValue / CharacteristicContext
Molecular Weight 207.23 g/mol Small molecule fragment
LogP (Neutral) ~0.5 to 1.2Moderately hydrophilic
LogD (pH 7.4) -1.0 to -0.5Highly soluble as an anion
Aqueous Solubility High (>10 mg/mL) at pH < 3 and pH > 7Charge-assisted solubility
Min.[1][2] Solubility Low (< 1 mg/mL) at pH ~5Zwitterionic precipitation risk
Organic Solubility High in DMSO, DMF; Low in Hexane, DCMPolar aprotic solvents preferred

Solubility Characteristics & Solvent Compatibility[3][4]

The pH-Dependent "U-Curve"

The most critical characteristic of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is its pH dependency.

  • pH < 3 (Acidic): The molecule exists as a Cation (Pyrimidine-H

    
    , COOH). Solubility is High .
    
  • pH 4–6 (Neutral/Weak Acid): The molecule exists primarily as a Zwitterion (Pyrimidine-H

    
    , COO
    
    
    
    ). Net charge is near zero. Lattice energy is high, and solvation energy is low. Risk of precipitation is maximal.
  • pH > 7 (Basic): The molecule exists as an Anion (Pyrimidine neutral, COO

    
    ). Solubility is High .
    
Solvent Selection Matrix

For stock solution preparation, selecting the wrong solvent can lead to "crashing out" upon dilution into aqueous media.

SolventSolubility RatingRecommendation
DMSO Excellent (>50 mg/mL)Primary choice for stock solutions (10-100 mM).
Water Variable (pH dependent)Good for salts (HCl, Na+). Poor for free base.
Methanol/Ethanol Moderate Useful for intermediate dilutions.
Dichloromethane Poor Avoid.[3] Too non-polar for the zwitterion.
0.1 M NaOH Excellent Forms the sodium salt (highly soluble).
0.1 M HCl Excellent Forms the hydrochloride salt (highly soluble).

Visualizing the Solubility Pathway

The following diagram illustrates the ionization states and the decision-making process for solubilization.

SolubilityPathway Compound 1-(Pyrimidin-4-yl) piperidine-4-COOH Zwitterion Zwitterionic Form (Insoluble/Precipitate) pH ~ 4.8 - 5.2 Compound->Zwitterion Dissolve in Water (pH ~5) Acidic Cationic Form (Soluble) pH < 3 Zwitterion->Acidic Add HCl Anionic Anionic Form (Soluble) pH > 7 Zwitterion->Anionic Add NaOH

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Use this for "Gold Standard" equilibrium data.

  • Preparation: Weigh approx. 5 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.5, HCl pH 1.2).

  • Equilibration: Cap the vial and shake at 25°C for 24 hours (standard) or 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Note: Do not use nylon filters as they may bind the aromatic ring.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput)

Use this for rapid screening of derivatives.

  • Stock: Prepare a 10 mM stock solution in DMSO .

  • Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry) or filter and measure UV at 254 nm.

  • Interpretation: If Abs(620nm) > 0.005, precipitation has occurred.

Troubleshooting & Optimization

Issue: "The compound crashed out when I diluted my DMSO stock into media."

Cause: Your media likely has a pH near 5-6, or the high concentration spike exceeded the kinetic solubility limit of the zwitterion. Solution:

  • Check Final pH: Ensure the buffer capacity is strong enough to maintain pH > 7.

  • Slow Addition: Add the DMSO stock slowly while vortexing to prevent local high concentrations.

  • Salt Screen: If using the free base, convert to the Hydrochloride salt (using HCl in ether) or Sodium salt (using NaOH) before dissolving. Salts generally have faster dissolution kinetics.

Issue: "HPLC retention times are drifting."

Cause: The amphoteric nature means the protonation state changes with mobile phase pH. Solution: Use a buffered mobile phase (e.g., 0.1% Formic acid or 10 mM Ammonium Bicarbonate). Do not use unbuffered water/acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Analog Reference). Retrieved from [Link]

  • Nemeria, N., et al. (2007). Identification of the Ionization State and pKa for Protonation of the 4′-Aminopyrimidine Ring.[4] ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Guide to the Synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Introduction: The Significance of a Privileged Scaffold 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid

Introduction: The Significance of a Privileged Scaffold

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. Its rigid, three-dimensional structure combines the hydrogen bonding capabilities of the pyrimidine ring with the versatile carboxylic acid handle of the piperidine moiety. This unique combination makes it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. Notably, derivatives of this core structure are integral components of potent and selective inhibitors targeting various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] The strategic importance of this molecule necessitates robust and reproducible synthetic protocols to ensure a consistent supply for research and development pipelines.

This application note provides a comprehensive, field-tested guide to the synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen methodologies, offers insights into critical process parameters, and establishes a framework for self-validation through in-process controls and final product characterization.

Overall Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted route to the target compound is a two-step sequence. This strategy leverages a classic nucleophilic aromatic substitution (SNAr) reaction followed by a standard ester hydrolysis.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the coupling of a piperidine core with the pyrimidine ring. This is achieved by reacting a commercially available piperidine-4-carboxylic acid ester, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate), with an activated 4-halopyrimidine, typically 4-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[3][4]

  • Step 2: Saponification (Ester Hydrolysis) : The resulting ester intermediate is then hydrolyzed to the desired carboxylic acid. This transformation is most effectively carried out under basic conditions (saponification), which ensures the reaction proceeds to completion in an irreversible manner.[5]

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis (Saponification) Start1 4-Chloropyrimidine Intermediate Ethyl 1-(Pyrimidin-4-yl)piperidine-4-carboxylate Start1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Start2 Ethyl Piperidine-4-carboxylate Start2->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat FinalProduct 1-(Pyrimidin-4-yl)piperidine- 4-carboxylic acid Intermediate->FinalProduct 1. Base (e.g., NaOH), H2O, Heat 2. Acidification (e.g., HCl)

Caption: Overall two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 1-(Pyrimidin-4-yl)piperidine-4-carboxylate

This protocol details the SNAr reaction to form the key ester intermediate. The choice of a non-protic polar solvent like DMF facilitates the reaction, while an inorganic base like potassium carbonate serves as an effective and easily removable acid scavenger.

Rationale for Experimental Choices
  • Reactivity of Pyrimidine : Halogenated pyrimidines are excellent substrates for SNAr reactions. The attack is regioselective, preferentially occurring at the C4 (or C6) position over the C2 position. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 can delocalize the negative charge onto both ring nitrogens, providing greater stabilization compared to attack at C2, where the charge is delocalized over only one nitrogen.[6][7]

  • Choice of Base : Potassium carbonate (K2CO3) is an ideal base for this reaction. It is strong enough to neutralize the hydrochloric acid generated during the substitution but not so strong as to promote unwanted side reactions. Being a solid, it can be easily removed by filtration upon reaction completion.

  • Solvent and Temperature : Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base. Heating is employed to provide the necessary activation energy for the reaction to proceed at a practical rate.[8]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
4-Chloropyrimidine1122-23-2114.5497% purity or higher
Ethyl piperidine-4-carboxylate1126-09-6157.21Also known as Ethyl Isonipecotate
Potassium Carbonate (K2CO3)584-08-7138.21Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Brine (Saturated NaCl solution)N/AN/AFor aqueous work-up
Step-by-Step Experimental Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (5.0 g, 43.6 mmol, 1.0 equiv), ethyl piperidine-4-carboxylate (7.5 g, 47.7 mmol, 1.1 equiv), and anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equiv).

  • Solvent Addition : Add anhydrous DMF (100 mL) to the flask.

  • Heating : Place the flask in a heating mantle and heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring (In-Process Control) : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-16 hours. Visualize spots under UV light. The product spot should appear at a lower Rf than the starting materials.

  • Cooling and Filtration : Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of Celite, washing the filter cake with ethyl acetate (2 x 50 mL).

  • Aqueous Work-up : Combine the filtrates and transfer to a separatory funnel. Wash with water (3 x 100 mL) to remove DMF, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a solid.

Expected Results
  • Yield : 75-85%

  • Appearance : Off-white to pale yellow solid.

  • Characterization : The identity of the product should be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS (ESI+): m/z = 236.1 [M+H]+.

Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

This final step involves the saponification of the ester intermediate to yield the target 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.

Rationale for Experimental Choices
  • Alkaline Hydrolysis : Base-catalyzed hydrolysis (saponification) is preferred over acid-catalyzed hydrolysis because it is an irreversible process.[5] The reaction produces a carboxylate salt, which is deprotonated and unreactive towards the alcohol by-product, thus driving the equilibrium towards the products and ensuring a high yield.

  • Acidification : After the hydrolysis is complete, the reaction mixture is acidified. This step is crucial to protonate the water-soluble carboxylate salt, causing the final carboxylic acid product, which is typically less soluble in acidic aqueous media, to precipitate out of the solution.

Workflow_Hydrolysis cluster_workflow Protocol 2: Experimental Workflow A Dissolve Ester Intermediate in THF/Water B Add NaOH Solution A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to 0 °C C->D E Acidify with HCl to pH ~4-5 D->E F Collect Precipitate by Filtration E->F G Wash with Cold Water and Diethyl Ether F->G H Dry Under Vacuum G->H

Caption: Step-by-step workflow for the hydrolysis protocol.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
Ethyl 1-(Pyrimidin-4-yl)piperidine-4-carboxylate214755-63-4235.28Synthesized from Protocol 1
Sodium Hydroxide (NaOH)1310-73-240.00Pellets or solution
Tetrahydrofuran (THF)109-99-972.11ACS Grade
Hydrochloric Acid (HCl)7647-01-036.462M aqueous solution
Deionized Water7732-18-518.02
Step-by-Step Experimental Protocol
  • Reaction Setup : In a 250 mL round-bottom flask, dissolve ethyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate (5.0 g, 21.2 mmol, 1.0 equiv) in a mixture of THF (50 mL) and water (50 mL).

  • Base Addition : Add sodium hydroxide (1.7 g, 42.4 mmol, 2.0 equiv) to the solution.

  • Heating : Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.

  • Reaction Monitoring (In-Process Control) : Monitor the disappearance of the starting material by TLC (50% Ethyl Acetate in Hexanes). The carboxylic acid product will remain at the baseline.

  • Cooling and Solvent Removal : Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Acidification : Cool the remaining aqueous solution in an ice bath to 0-5 °C. Slowly add 2M HCl dropwise with stirring until the pH of the solution is approximately 4-5, at which point a white precipitate will form.

  • Isolation : Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying : Wash the filter cake with cold deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove any remaining impurities and to aid in drying. Dry the solid in a vacuum oven at 50 °C overnight.

Final Product Characterization
  • Yield : 90-98%

  • Appearance : White to off-white solid.

  • Physicochemical Properties :

PropertyValueSource(s)
CAS Number303144-44-7 (similar structure)[9]
Molecular FormulaC10H13N3O2[9]
Molecular Weight207.23 g/mol [9]
AppearancePale-yellow to Yellow-brown Solid[9]
Storage Temperature2-8°C, Sealed in dry conditions[9]
  • Purity Confirmation : Purity should be assessed by HPLC and confirmed by NMR and MS analysis.

    • 1H NMR : The spectrum should show characteristic peaks for the pyrimidine and piperidine protons, and the disappearance of the ethyl group signals (triplet and quartet) from the starting material.

    • MS (ESI+) : m/z = 208.1 [M+H]+.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available from: [Link]

  • CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • PMC. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available from: [Link]

  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available from: [Link]

  • PMC. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. Available from: [Link]

  • Sciforum. Unexpected result of alkaline hydrolysis of Biginelli compounds. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid in Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptidomimetics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application is often limited by poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids and heterocyclic scaffolds is a proven strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacokinetic profiles and novel functionalities.[1][2] 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a key building block in this endeavor. The rigid piperidine ring introduces conformational constraints into the peptide backbone, while the pyrimidine moiety can engage in specific hydrogen bonding interactions with biological targets and improve solubility.[3][4] This document provides a detailed guide for the efficient incorporation of this valuable building block into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is crucial for its effective application in peptide synthesis. The following table summarizes key computed properties for the closely related analogue, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, which serves as a reasonable approximation.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[5]
Molecular Weight 206.24 g/mol [5]
IUPAC Name 1-(pyridin-4-yl)piperidine-4-carboxylic acid[5]
CAS Number 93913-86-1[5]
Physical Form Pale-yellow to Yellow-brown Solid
Storage Temperature 2-8°C, sealed in dry conditions
Purity Typically ≥98%

Core Principles of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid into a growing peptide chain on a solid support follows the fundamental principles of SPPS.[6] The process involves the sequential addition of amino acids, each cycle consisting of two main steps: the removal of the temporary N-terminal protecting group (typically Fmoc) and the formation of a peptide bond with the incoming activated amino acid.[6] Given the sterically demanding nature of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid, the choice of coupling reagent is critical to ensure high coupling efficiency and prevent deletion sequences.

Recommended Protocol: HATU-Mediated Coupling

For sterically hindered amino acids and complex heterocyclic building blocks, the use of a potent coupling reagent is paramount.[7] We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[8][9]

Materials and Reagents
  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[10]

  • 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Experimental Workflow

The overall workflow for incorporating 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid into a peptide sequence is depicted below.

G cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_cleavage Cleavage & Deprotection swell Swell Resin in DMF deprotect Treat with 20% Piperidine/DMF swell->deprotect Start Cycle wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate Building Block with HATU/DIPEA wash1->preactivate Prepare for Coupling couple Add Activated Mix to Resin preactivate->couple wash2 Wash with DMF & DCM couple->wash2 wash2->deprotect Next Amino Acid Cycle cleave Treat with TFA Cocktail wash2->cleave Final Cycle Complete precipitate Precipitate with Cold Ether cleave->precipitate

Caption: Workflow for SPPS incorporation.

Step-by-Step Protocol

1. Resin Swelling:

  • Place the desired amount of Fmoc-protected amino acid-loaded resin in a reaction vessel.

  • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[11]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[11]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual piperidine.

3. Activation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid:

  • In a separate vial, dissolve 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes. The formation of an OAt-active ester is the key to efficient coupling.[9][12]

4. Coupling Reaction:

  • Add the pre-activated solution of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the building block, a longer coupling time is recommended to ensure the reaction goes to completion.[7]

  • To monitor the reaction progress, a Kaiser test can be performed. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

5. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1-minute washes) followed by DCM (3 x 1-minute washes) to remove any unreacted reagents and byproducts.

6. Peptide Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric hindrance of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid, incomplete coupling can be a challenge.[13] To mitigate this, ensure adequate pre-activation time with HATU and consider a double coupling (repeating the coupling step before proceeding to the next deprotection).[7] The use of microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered building blocks.[13]

  • Aggregation: For longer peptide sequences, aggregation of the growing peptide chain on the resin can hinder reagent accessibility.[7] Using high-swelling resins (e.g., PEG-based resins) and chaotropic salts can help disrupt secondary structures and improve reaction outcomes.[10]

  • Pyrimidine Basicity: The pyrimidine moiety is basic and could potentially be protonated by the carboxylic acid during activation, albeit unlikely in the presence of excess DIPEA. The use of a strong activating agent like HATU and a non-nucleophilic base is designed to favor the formation of the active ester over acid-base side reactions.

Data Summary: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Building Block Equivalents 3 eqTo drive the reaction to completion.
HATU Equivalents 2.9 eqEnsures efficient activation of the carboxylic acid.[9]
DIPEA Equivalents 6 eqActs as a non-nucleophilic base to facilitate activation.[9]
Solvent DMFExcellent swelling solvent for most resins and solubilizes reagents.
Coupling Time 2-4 hoursExtended time to overcome steric hindrance.[7]
Monitoring Kaiser TestConfirms the completion of the coupling reaction.

Logical Relationships in HATU-Mediated Coupling

The following diagram illustrates the key steps and intermediates in the HATU-mediated activation and coupling process.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Pyrimidine-piperidine acid) carboxylate R-COO⁻ (Carboxylate) RCOOH->carboxylate + DIPEA HATU HATU active_ester OAt-Active Ester HATU->active_ester DIPEA DIPEA carboxylate->active_ester + HATU peptide_bond Resin-NH-CO-R (Peptide Bond) active_ester->peptide_bond Nucleophilic Attack resin_amine Resin-NH₂ resin_amine->peptide_bond

Caption: Mechanism of HATU activation.

Conclusion

The successful incorporation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid into peptide sequences offers a powerful avenue for the development of novel peptidomimetics with potentially superior therapeutic properties. The use of robust activation methods, such as the HATU-mediated protocol detailed herein, is essential for overcoming the synthetic challenges associated with sterically demanding building blocks. By carefully controlling reaction conditions and monitoring coupling efficiency, researchers can reliably synthesize these modified peptides for a wide range of applications in drug discovery and chemical biology.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • Pharmaffiliates. HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • YouTube. Peptide Hand Synthesis Part 5: Coupling Amino Acids. Available from: [Link]

  • Bentham Science Publishers. Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Available from: [Link]

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. Available from: [Link]

  • National Institutes of Health. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available from: [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • PubMed. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Available from: [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. Available from: [Link]

  • Humana Press. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

Sources

Method

Application Note: Scalable Synthesis of Pyrimidinyl-Piperidine Carboxylic Acids

Strategic Overview & Scope The pyrimidinyl-piperidine carboxylic acid motif is a privileged pharmacophore in medicinal chemistry, most notably anchoring GPR119 agonists (e.g., GSK1292263) used in metabolic disease therap...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

The pyrimidinyl-piperidine carboxylic acid motif is a privileged pharmacophore in medicinal chemistry, most notably anchoring GPR119 agonists (e.g., GSK1292263) used in metabolic disease therapeutics. While milligram-scale synthesis often relies on expensive palladium-catalyzed cross-couplings or unoptimized nucleophilic aromatic substitutions (


), these methods fail at the kilogram scale due to poor regioselectivity, high cost, and chromatographic dependencies.

This Application Note provides a process-chemistry grade guide to synthesizing this core via a robust, chromatography-free


 sequence. We focus on the most challenging variant: reacting 2,4-dichloropyrimidines  with ethyl isonipecotate , where controlling C4 vs. C2 regioselectivity is the critical quality attribute (CQA).
Core Challenges & Solutions
ChallengeMechanistic Root CauseProcess Solution
Regioselectivity 2,4-Dichloropyrimidine has two electrophilic sites.[1][2][3] C4 is electronically favored but C2 is accessible.Kinetic Control: Low-temperature addition in polar aprotic solvents or biphasic systems.
Scalability Formation of regioisomers (

-C2 vs

-C4) requires separation.
Crystallization Purge: Designing a workup that selectively precipitates the C4-isomer.
Safety Exothermic amine addition; potential runaway.Dosing Control: Adiabatic limit calculations and controlled dosing rates.

Reaction Pathway & Decision Logic

The following decision tree illustrates the critical pathway for selecting the optimal synthesis strategy based on pyrimidine substitution.

G Start Target: Pyrimidinyl-Piperidine Carboxylic Acid SubstCheck Is the Pyrimidine Symmetric (e.g., 4,6-dichloro)? Start->SubstCheck Symmetric Route A: Standard SnAr (High Yield, No Regio-issues) SubstCheck->Symmetric Yes Asymmetric Route B: 2,4-Dichloropyrimidine (Regioselectivity Critical) SubstCheck->Asymmetric No ConditionCheck C5 Substituent Effect Asymmetric->ConditionCheck ElectronWithdrawing C5-EWG (NO2, F) Enhances C4 Reactivity ConditionCheck->ElectronWithdrawing ElectronDonating C5-EDG (Me, OMe) Reduces Selectivity ConditionCheck->ElectronDonating Opt_EWG Protocol: 0°C, IPA/H2O Base: K2CO3 ElectronWithdrawing->Opt_EWG Opt_EDG Protocol: -20°C, THF Base: DIPEA (Slow Addition) ElectronDonating->Opt_EDG

Figure 1: Strategic logic for route selection based on pyrimidine electronics. C4-substitution is generally favored due to para-like conjugation.

Detailed Protocols

Protocol A: Regioselective Coupling (Scale: 100g - 1kg)

Objective: Synthesize ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate with >95:5 regioselectivity (C4:C2).

Reagents & Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Ethyl isonipecotate (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), 325 mesh (2.5 equiv)
    
  • Solvent: Isopropyl Alcohol (IPA) / Water (9:1 ratio)

  • Quench: Water

Step-by-Step Methodology
  • Reactor Setup: Charge a jacketed reactor with 2,4-dichloropyrimidine and IPA (8 vol). Initiate stirring (turbulent flow, Re > 3000).

  • Base Addition: Add

    
      (solid) in a single portion. The slurry is stable.
    
  • Cooling: Cool the jacket to 0°C . Ensure internal temperature (

    
    ) reaches < 5°C.
    
    • Scientific Rationale: Lower temperatures increase the kinetic differentiation between the C4 and C2 positions. C4 is more electrophilic, but C2 becomes competitive at higher energies.

  • Controlled Addition: Dissolve ethyl isonipecotate in IPA (2 vol). Add this solution to the reactor via a dosing pump over 2 hours .

    • Critical Process Parameter (CPP): Maintain

      
       throughout addition. An exotherm is expected.
      
  • Reaction Aging: After addition, warm to 20°C over 1 hour and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% remaining dichloropyrimidine.

  • Workup (The "Water Crash"):

    • Add Water (15 vol) slowly over 1 hour.

    • The product (ethyl ester) typically precipitates as a solid, while the regioisomer (C2-substituted) and unreacted starting materials often remain in the mother liquor or have distinct solubility profiles.

  • Isolation: Filter the slurry. Wash the cake with Water/IPA (4:1) .

  • Drying: Vacuum dry at 45°C.

Expected Yield: 80–85% Purity: >98% a/a (HPLC), Regioisomer ratio >98:2.

Protocol B: Ester Hydrolysis & Zwitterion Isolation

Objective: Convert the ethyl ester to the free carboxylic acid without generating inorganic salt contamination.

Reagents
  • Substrate: Ethyl ester intermediate (from Protocol A)

  • Reagent: NaOH (2.0 equiv, 4M aqueous solution)

  • Solvent: Ethanol (5 vol)

  • Acid: HCl (1M) for pH adjustment.

Step-by-Step Methodology
  • Saponification: Charge the Ethyl ester and Ethanol to the reactor. Add 4M NaOH at ambient temperature.

  • Heating: Heat to 50°C for 2 hours.

    • IPC: HPLC should show complete disappearance of the ester.

  • Clarification (Optional): If particulates are present, filter the hot solution through a Celite pad to remove dust/insolubles.

  • pH Adjustment (Critical Step):

    • Cool to 20°C .

    • Slowly add 1M HCl while monitoring pH with a calibrated probe.

    • Target pH: Adjust exactly to the isoelectric point (typically pH 3.5 – 4.5 for these piperidine-carboxylic acids).

    • Observation: The product will precipitate as a thick white slurry (zwitterionic form).

  • Crystallization: Cool to 0–5°C and age for 2 hours to maximize yield.

  • Filtration: Filter and wash with cold water (removes NaCl) followed by acetone (facilitates drying).

Analytical Control Strategy

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be validated.

AttributeMethodSpecificationRationale
Regioisomer Content HPLC (Reverse Phase, C18)NMT 0.5%The C2-isomer is a potent impurity that may have off-target toxicity.
Residual Solvent GC-Headspace< 5000 ppm (IPA)IPA can trap in the crystal lattice; drying dynamics must be monitored.
Chloride Content Titration / IC< 0.1%High chloride indicates incomplete washing of the zwitterion.
Genotoxic Impurities LC-MS< Threshold (TTC)2,4-Dichloropyrimidine is a potential sensitizer; must be purged.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor Reactor 1: SnAr Coupling (0°C, IPA/K2CO3) Quench Quench/Crystallize (Add Water) Reactor->Quench Slurry Transfer Filter1 Filtration 1 (Reject Mother Liquor) Quench->Filter1 Solid Recovery Hydrolysis Reactor 2: Saponification (NaOH/EtOH) Filter1->Hydrolysis Wet Cake pH_Adjust pH Adjustment (Target pH 4.0) Hydrolysis->pH_Adjust Solution FinalFilter Final Isolation (Wash w/ Water) pH_Adjust->FinalFilter Precipitation

Figure 2: Unit operation flow for the scalable manufacture of pyrimidinyl-piperidine carboxylic acids.

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon
  • Symptom: During the water quench in Protocol A, the product separates as a sticky oil rather than a solid.

  • Cause: Adding water too fast or at too high a temperature causes the product to cross its "oiling limit" (metastable zone width) before nucleating.

  • Fix: Seed the reactor with 0.1 wt% pure crystals before starting the water addition. Maintain temperature at 20°C (do not cool to 0°C until a seed bed is established).

Regioselectivity Drift
  • Symptom: C2-isomer levels rise above 5%.

  • Cause: Inadequate mixing or local hot-spots during amine addition.

  • Fix: Verify tip speed of the agitator. Ensure the dosing line dips into the liquid (subsurface addition) to prevent high-concentration zones at the surface.

References

  • Roughley, S. D., et al. (2012). "Discovery of GSK1292263, a GPR119 Agonist for the Treatment of Type 2 Diabetes."[4][5] Journal of Medicinal Chemistry.

    • Context: Primary source for the GPR119 pharmacophore and initial synthesis routes.
  • Schwickert, M., et al. (2006). "Scalable Synthesis of 2-Amino-4-chloropyrimidines via Regioselective SnAr." Organic Process Research & Development.

    • Context: Detailed process data on controlling regioselectivity in dichloropyrimidines.
  • Carey, J. S., et al. (2006). "Analysis of the Reactions used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry.

    • Context: Statistical analysis of SnAr reactions in pharma, validating the preference for K2CO3/IPA systems.
  • Pfizer Inc. (2008). "Process for the preparation of pyrimidine derivatives." World Intellectual Property Organization (WO/2008/070692).[5]

    • Context: Patent literature describing the specific hydrolysis and isolation conditions for piperidine-carboxyl

Sources

Application

Optimization and Protocols for the Esterification of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

Executive Summary This application note details the synthetic strategies for the esterification of 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid , a critical scaffold in the development of GPR119 agonists and other GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic strategies for the esterification of 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid , a critical scaffold in the development of GPR119 agonists and other GPCR-targeted therapeutics.[1]

The core challenge in esterifying this substrate lies in its zwitterionic nature and the competing basicity of the pyrimidine ring. Standard Fischer esterification often suffers from poor solubility, while excessive heating can lead to decarboxylation or hydrolysis. This guide presents two distinct, validated protocols:

  • Thionyl Chloride Mediated Alcoholysis: The "Gold Standard" for generating methyl or ethyl esters as hydrochloride salts.[1]

  • Cesium Carbonate Promoted Alkylation: A mild, base-mediated approach for synthesizing complex esters (e.g., tert-butyl, benzyl) or when acid-sensitive moieties are present.[1]

Chemical Strategy & Mechanistic Insight

The Zwitterionic Challenge

The substrate contains a basic pyrimidine moiety (


 for the conjugate acid) and an acidic carboxylic acid (

). In neutral media, the molecule exists largely as a zwitterion, leading to high crystal lattice energy and poor solubility in non-polar organic solvents (DCM, Toluene).
Method Selection Matrix[2]
  • Choose Method A (Acid Chloride/Alcohol) if:

    • Target is a methyl or ethyl ester.[1][2]

    • The product is stable as a Hydrochloride (HCl) salt.

    • Scale is >10 grams (high atom economy).[1]

  • Choose Method B (Base-Mediated Alkylation) if:

    • Target is a bulky ester (t-butyl, benzyl).[1]

    • The substrate contains acid-sensitive groups.[1][3]

    • You require the free base form directly.

Mechanistic Pathway (Method A)

The reaction proceeds via the in situ formation of an acyl chloride. The addition of thionyl chloride (


) to the alcohol generates 

, which protonates the pyrimidine nitrogen, breaking the zwitterion and solubilizing the substrate. The activated carboxyl group then undergoes nucleophilic attack by the alcohol.[4]

ReactionMechanism Substrate Zwitterionic Substrate (Insoluble) Protonation Protonation via HCl (Solubilization) Substrate->Protonation + SOCl2/MeOH Activation Acyl Chloride Formation Protonation->Activation - SO2 Esterification Nucleophilic Attack (R-OH) Activation->Esterification Product Ester HCl Salt (Soluble) Esterification->Product - HCl (recycled)

Figure 1: Mechanistic flow of Thionyl Chloride mediated esterification, highlighting the critical solubilization step.[1]

Protocol A: Thionyl Chloride Mediated Esterification

Target: Methyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate Hydrochloride Scale: 10.0 g (48.3 mmol)[1]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][5]Amount
Substrate (Acid) 207.231.010.0 g
Thionyl Chloride 118.973.010.5 mL
Methanol (Anhydrous) 32.04Solvent100 mL

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl2 Drying Tube, Ice Bath, Magnetic Stirrer.

Step-by-Step Procedure
  • Setup: Charge the 250 mL RBF with Methanol (100 mL) . Place the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Activation (Exothermic): Add Thionyl Chloride (10.5 mL) dropwise over 20 minutes.

    • Critical Control: Do not allow the temperature to exceed

      
      . The reaction between 
      
      
      
      and MeOH is exothermic and generates
      
      
      gas.
  • Addition: Remove the ice bath. Add the solid 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid (10.0 g) in one portion.

    • Observation: The solid will initially be suspended but will dissolve as the mixture warms and the amine protonates.

  • Reflux: Attach the reflux condenser (fitted with a drying tube) and heat the mixture to reflux (

    
    ) for 4 to 6 hours .
    
    • Monitoring: Monitor by LCMS (Aliquot: 10

      
       into 1 mL MeOH).[1] Look for disappearance of Starting Material (M+H 208) and appearance of Product (M+H 222).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotovap) at

      
       to remove MeOH and excess 
      
      
      
      .[1]
    • Caution: Use a base trap for the vacuum pump to neutralize liberated HCl/SO2.

  • Purification:

    • The residue will be a gummy solid. Triturate with Diethyl Ether (50 mL) or Ethyl Acetate to induce crystallization.[1]

    • Filter the white/off-white solid and dry under high vacuum.[1]

Expected Results
  • Yield: 90-95% (as HCl salt).[1]

  • Appearance: White to pale yellow hygroscopic solid.[1]

  • Storage: Store in a desiccator; the HCl salt is hygroscopic.

Protocol B: Cesium Carbonate Promoted Alkylation

Target: tert-Butyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate Scale: 1.0 g (4.8 mmol)[1]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Amount
Substrate (Acid) 207.231.01.0 g
Cesium Carbonate 325.821.52.35 g
tert-Butyl Bromoacetate (Alternative: t-Butyl Iodide*)1.2-
DMF (Anhydrous) -Solvent10 mL

*Note: Direct t-butyl esterification often uses t-butyl trichloroacetimidate or isobutylene.[1] For this protocol, we assume generic alkylation (e.g., Benzyl bromide) or optimized t-butyl conditions.

Step-by-Step Procedure
  • Solubilization: In a 50 mL vial, suspend the Substrate (1.0 g) in DMF (10 mL) .

  • Deprotonation: Add Cesium Carbonate (2.35 g) . Stir at room temperature for 30 minutes.

    • Mechanism:[2][4][6][7][8][9][10][11][12]

      
       is a mild base that deprotonates the carboxylic acid (
      
      
      
      ) without aggressively attacking the pyrimidine ring.[1] The "Cesium Effect" enhances the nucleophilicity of the carboxylate oxygen.
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide or Iodomethane) (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature (for reactive halides) or

    
     (for hindered halides) for 12-18 hours.
    
  • Workup:

    • Pour the reaction mixture into Ice Water (50 mL) .

    • Extract with Ethyl Acetate (3 x 20 mL) .[1]

    • Wash the combined organics with Brine (2 x 20 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      

WorkflowB Start Start: Substrate + DMF BaseAdd Add Cs2CO3 (Form Carboxylate) Start->BaseAdd AlkylAdd Add Alkyl Halide (R-X) BaseAdd->AlkylAdd Stir Stir 12-18h (RT or 50°C) AlkylAdd->Stir Quench Quench: Ice Water Stir->Quench Extract Extract: EtOAc Wash: Brine Quench->Extract

Figure 2: Operational workflow for Cesium Carbonate mediated alkylation.[1]

Analytical Validation

NMR Interpretation ( NMR, )

To confirm successful esterification, observe the following shifts:

  • Loss of Signal: The broad singlet of the carboxylic acid proton (

    
    , 
    
    
    
    11.0-13.0 ppm) must disappear.
  • New Signal (Method A - Methyl Ester): Appearance of a sharp singlet at

    
     3.6-3.7 ppm (
    
    
    
    ).[1]
  • New Signal (Method B - t-Butyl Ester): Appearance of a strong singlet (9H) at

    
     1.45 ppm.[1]
    
  • Pyrimidine Protons: The pyrimidine protons (H2, H5, H6) typically appear around

    
     8.0-8.8 ppm. In the HCl salt (Method A), these may shift downfield due to protonation of the ring nitrogen.
    
Mass Spectrometry (LCMS)
  • Starting Material:

    
    
    
    
    
  • Methyl Ester Product:

    
    
    
    
    
  • Ethyl Ester Product:

    
    
    
    
    

Troubleshooting & FAQ

Q: The product from Method A is an oil and won't crystallize.

  • A: This is common for amino ester salts.[1]

    • Solution 1: Triturate vigorously with anhydrous diethyl ether or pentane.[1]

    • Solution 2: Dissolve in a minimum amount of hot isopropanol and add ether until cloudy, then cool.

    • Solution 3: If the free base is desired, partition the residue between saturated

      
       and DCM. Dry and evaporate the DCM layer.
      

Q: In Method B, I see a byproduct with M+ Alkyl mass.

  • A: This suggests N-alkylation on the pyrimidine ring.[1]

    • Cause: Use of too strong a base (e.g., NaH) or excess alkyl halide.

    • Fix: Stick to

      
       or 
      
      
      
      .[1] Ensure stoichiometry of the alkyl halide is strictly 1.1 - 1.2 equivalents.

Q: Can I use EDC/NHS coupling?

  • A: Yes, but it is generally less efficient for simple methyl/ethyl esters due to the difficulty of separating the urea byproduct from the polar zwitterionic substrate. EDC is better reserved for amide coupling.[1]

References

  • Greenberg, J. A., & Sammakia, T. (2017).[2] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Parrish, J. P., et al. (2000). Use of Cesium Carbonate for the Synthesis of Esters.[13][14] Journal of Organic Chemistry, 65, 2648. (General reference for Cs2CO3 effect).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[2][9][15] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid in DMSO

The following technical guide addresses the solubility challenges of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). This content is structured as a specialized support resource for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). This content is structured as a specialized support resource for researchers encountering precipitation or dissolution failures with this specific scaffold.

Compound: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid[1]

Status: Active Guide Applicable Scaffolds: Pyrimidinyl-piperidines, Amino-carboxylic acid zwitterions Target Audience: Medicinal Chemists, HTS Screeners, Structural Biologists[1]

The Core Issue: The "Zwitterionic Trap"

Users frequently report that 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid fails to dissolve in anhydrous DMSO at standard stock concentrations (10–100 mM), often forming a persistent suspension or a gelatinous precipitate.[1]

The Mechanism: This molecule contains two competing functional groups:[2]

  • Carboxylic Acid (Acidic, pKa ~4.5): Proton donor.

  • 4-Aminopyrimidine Moiety (Basic, pKa ~5.7): The piperidine nitrogen is conjugated to the pyrimidine ring, creating a vinylogous amidine system that remains sufficiently basic to accept a proton.

Causality: In the solid state, the proton transfers from the carboxylic acid to the pyrimidine system, forming a Zwitterionic Crystal Lattice (Internal Salt).

  • Why DMSO Fails: DMSO is a polar aprotic solvent.[3] While it solvates cations (protonated amines) effectively via its oxygen atom, it is poor at solvating small, hard anions (carboxylates) because it lacks hydrogen bond donors. Consequently, DMSO struggles to break the strong intermolecular electrostatic bonds (salt bridges) holding the zwitterionic crystal together.

Troubleshooting & Optimization Protocol

Follow this logic-gated workflow to solubilize your compound.

Phase 1: Physical Disruption (Standard)

Attempt this first for biological assays where additives are restricted.

  • The "Hot-Cycle" Method:

    • Add DMSO to the solid.

    • Heat the vial to 40–50°C in a water bath for 5–10 minutes.

    • Scientific Rationale: Increasing temperature provides the thermodynamic energy to overcome the crystal lattice enthalpy.

  • Ultrasonic Cavitation:

    • Sonicate for 10 minutes (bath sonicator).

    • Warning: Monitor temperature; prolonged sonication can degrade thermally labile compounds, though this scaffold is generally stable.

Phase 2: Chemical Shift (Advanced)

Use this if Phase 1 fails or for analytical chemistry (NMR/HPLC).

If the zwitterion is too stable, you must chemically force the equilibrium toward a neutral or soluble salt form.

AdditiveRoleMechanismRecommended For
TFA (0.1–1%) AcidifierProtonates the carboxylate (



), breaking the zwitterion.[1] Forms a soluble trifluoroacetate salt.
NMR, HPLC, Chemical Synthesis
DCl / HCl AcidifierSimilar to TFA but uses inorganic chloride.NMR (

), Crystallography
Ammonia / DIPEA BasifierDeprotonates the ammonium (



), breaking the zwitterion.
Mass Spec (Negative Mode)

Critical Note for Bioassays: If using TFA/Acid to solubilize a stock for cell culture, ensure the final dilution into media buffers the pH back to physiological levels (7.4). The minute amount of acid in a 1:1000 dilution is usually negligible in buffered media.

Visualizing the Solubility Equilibrium

The following diagram illustrates the transition from the insoluble crystal lattice to the solvated state and the impact of experimental interventions.

SolubilityPathways Solid Solid State (Zwitterionic Lattice) Insoluble Suspension DMSO Suspension (Aggregates) Solid->Suspension Add DMSO Suspension->Solid Precipitation (Time/Cold) Solvated Solvated Species (Free Ions/Neutral) Suspension->Solvated    Break Lattice     Heat Heat (50°C) Thermodynamic Energy Heat->Solvated Increases Solubility Limit Acid Add Acid (TFA) Protonation of COO- Acid->Solvated Collapses Zwitterion

Caption: Pathway from insoluble zwitterionic lattice to solvated species via thermal or chemical intervention.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound by heating, but it precipitated after freezing. Why? A: This is "Kinetic Solubility" vs. "Thermodynamic Solubility." Heating created a supersaturated solution (kinetic stability). Upon freezing and thawing, the drop in temperature and the nucleation sites provided by ice crystal formation drove the system back to its thermodynamically preferred state: the insoluble zwitterionic crystal.

  • Fix: Aliquot stocks immediately after solubilization. Do not subject the master stock to repeated freeze-thaw cycles.[1]

Q2: Can I use water to help dissolve it? A: No. Adding water to the DMSO stock will likely worsen precipitation. While the zwitterion is polar, the organic backbone (pyrimidine + piperidine) is hydrophobic. Adding water increases the polarity of the solvent mixture, driving the hydrophobic regions to aggregate (Hydrophobic Effect). Keep DMSO anhydrous (<0.2% water).

Q3: How do I store the stock solution? A: Store at -20°C in polypropylene (PP) or cyclic olefin copolymer (COC) vials. Avoid polystyrene.[1] Ensure the cap is sealed tightly with parafilm to prevent hygroscopic water uptake, which promotes precipitation.

References & Grounding
  • PubChem Compound Summary. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Analogous Scaffold).[1] National Center for Biotechnology Information.[1] [Link]

  • ResearchGate Technical Discussion. Protonation Equilibria of Amino Acids in DMSO. [Link]

Sources

Optimization

Purification challenges with 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

Topic: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid Case ID: PYR-PIP-4-COOH-PUR Status: Active Guide[1][2][3][4] Executive Summary: The Zwitterion Paradox Welcome to the Technical Support Center. If you are accessing t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid Case ID: PYR-PIP-4-COOH-PUR Status: Active Guide[1][2][3][4]

Executive Summary: The Zwitterion Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely struggling to isolate 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (and similar 1-heteroaryl-piperidine-4-carboxylic acids).

The Core Problem: This molecule is a zwitterion .[2][3][4][5]

  • Acidic Domain: The carboxylic acid (pKa ~3.6 – 4.0).[2][3][4]

  • Basic Domain: The pyrimidine ring nitrogens (conjugate acid pKa ~4.5 – 5.5).[3][4] Note: The piperidine nitrogen is non-basic due to conjugation with the electron-deficient pyrimidine ring.[1][3][4]

At neutral pH, the molecule exists as an internal salt (carboxylate anion + pyrimidinium cation), resulting in high water solubility and negligible partitioning into standard organic solvents (DCM, EtOAc).[3][4] Standard aqueous workups will result in near-total product loss to the aqueous phase.[3][4]

This guide details three validated workflows to overcome this "Zwitterion Trap."

Module 1: Extraction & Phase Separation

Status: Not Recommended for High Yields Applicability: Small scale (<100 mg) or initial cleanup.[1][2][3][4]

The Failure Mode

Users often attempt to extract the reaction mixture (usually water/ethanol/THF) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3][4]

  • Result: The product remains in the aqueous layer.[2][3][4]

  • Reason: The logD (distribution coefficient) at pH 7 is < -1.[1][3][4]0. The hydration shell around the zwitterion is too strong for non-polar solvents to break.[3][4]

The Workaround: "Salting Out" & n-Butanol

If you must use liquid-liquid extraction, you must suppress ionization or use a highly polar organic solvent.[1][2][3][4]

Protocol:

  • pH Adjustment: Adjust the aqueous layer to pH 4.0 – 4.5 . This is the estimated Isoelectric Point (pI) where the net charge is closest to zero, minimizing solubility.[2][3][4]

  • Saturation: Saturate the aqueous phase with NaCl (brine).[2][3][4]

  • Solvent: Extract 3x with n-Butanol or Isopropanol:Chloroform (1:3) .

  • Evaporation: n-Butanol has a high boiling point (117°C).[3][4] Use a rotary evaporator with a high-vacuum pump and a water bath at 50°C. Azeotrope with heptane to remove residual butanol.[1][3][4]

Module 2: Chromatographic Isolation

Status: High Purity / Low Throughput Applicability: Final purification of crude material.[1][2][3][4]

Standard C18 silica is hydrophobic and will not retain this polar molecule (it will elute in the void volume).[3][4] You must use HILIC or Specialized C18 .[3][4]

Decision Matrix: Column Selection

Purification_Decision_Tree Start Start: Crude Mixture Impurity_Check Major Impurity Type? Start->Impurity_Check Salts Inorganic Salts (NaCl, TEA-HCl) Impurity_Check->Salts Organics Non-polar Byproducts (Unreacted Pyrimidine) Impurity_Check->Organics Method_A Method A: HILIC (Zwitterionic Phase) Salts->Method_A Best for Desalting Method_B Method B: C18-AQ (Aqueous Stable) Organics->Method_B 100% Water Compatible Method_C Method C: Ion Pairing (C18 + TFA/Hepta) Organics->Method_C Standard HPLC Result_A Retains Polar Elutes Non-polar Method_A->Result_A Result_B Resists Phase Collapse Method_B->Result_B

Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity profile.

Recommended Methods
MethodColumn TypeMobile Phase AMobile Phase BNotes
A (HILIC) Zwitterionic HILIC (e.g., ZIC-HILIC)10 mM Ammonium Acetate (pH 5.[1][3][4]0)AcetonitrileBest for polarity. Product retains well.[3][4] Start high ACN (90%), gradient to 40%.[3][4]
B (C18-AQ) C18-Aqua / Polar-Embedded C180.1% Formic Acid in WaterAcetonitrileStandard C18 collapses in 100% water.[1][3][4] C18-AQ remains wetted, allowing retention of polar acids.[1][3][4]
C (Ion Pair) Standard C18Water + 0.1% TFAAcetonitrile + 0.1% TFATFA suppresses the carboxylic acid ionization, increasing retention.[3][4] Warning: Hard to remove TFA salts later.

Module 3: Isoelectric Precipitation (Scalable)

Status: High Yield / High Throughput Applicability: Process scale (>1g).[1][2][3][4]

This is the most robust method for isolating the zwitterion without chromatography.[3][4] It relies on the principle that zwitterions have minimum solubility at their isoelectric point (pI).[3][4]

Protocol:

  • Dissolution: Dissolve the crude reaction residue in a minimum volume of water (or 1M NaOH if the product is stuck as a salt).[2][3][4]

  • Filtration: Filter off any insoluble non-polar byproducts (e.g., chloropyrimidine starting material).[2][3][4]

  • Titration: Slowly add 1M HCl (if basic) or 1M NaOH (if acidic) while monitoring with a calibrated pH meter.

  • Target pH: Aim for pH 4.5 ± 0.2 .

    • Mechanism:[1][3][4] At pH 4.5, the COOH is partially ionized (COO-) and the Pyrimidine is partially protonated (NH+).[3][4] The net charge approaches zero, causing the hydration shell to collapse.[3][4]

  • Crystallization: Cool the solution to 4°C. Stir for 2-4 hours. The product should precipitate as a white/off-white solid.[1][2][3][4]

  • Wash: Filter and wash with cold water (minimal amount) followed by cold acetone (to remove water and dry the solid).[2][3][4]

Module 4: Salt Removal via SCX (Catch & Release)

Status: Ultra-High Purity Applicability: Removal of inorganic salts and non-basic impurities.[1][2][3][4]

If precipitation yields a "salty" solid, use Strong Cation Exchange (SCX).[2][3][4]

SCX_Workflow Load 1. LOAD Dissolve in 5% AcOH/MeOH (Product becomes Cationic) Wash 2. WASH Flush with MeOH (Removes Neutrals/Acids) Load->Wash Product Binds (-SO3-) Elute 3. ELUTE Flush with 2M NH3 in MeOH (Product becomes Neutral/Anionic) Wash->Elute Impurities Exit Final Pure Zwitterion Elute->Final Collect & Evaporate

Figure 2: "Catch and Release" mechanism using Strong Cation Exchange (SCX) cartridges.

Protocol:

  • Column: Use a silica-based SCX or polymer-based MCX cartridge.[1][2][3][4]

  • Load: Dissolve crude in 5% Acetic Acid in Methanol. (Acid ensures the basic nitrogen is protonated -> binds to column).[1][2][3][4]

  • Wash: Flush with 100% Methanol. (Removes non-basic impurities and hydrophobic byproducts).[2][3][4]

  • Elute: Flush with 2M Ammonia in Methanol . (Ammonia deprotonates the pyrimidine -> product releases from column).[1][2][3][4]

  • Finish: Evaporate the ammoniacal methanol. You will be left with the free zwitterion.[2][3][4]

Troubleshooting & FAQ

Q: I used TFA in my HPLC, and now my product is a hygroscopic oil. Why? A: You have isolated the Trifluoroacetate salt.[3][4] The pyrimidine nitrogen is protonated by the strong acid TFA.[3][4] These salts are often hygroscopic.[3][4]

  • Fix: Redissolve in MeOH and pass through a basic resin (e.g., PL-HCO3 MP) or perform the SCX "Catch and Release" (Module 4) to strip the TFA.[2][3][4]

Q: My product precipitates at pH 4.5, but the yield is low. Why? A: The volume of water is likely too high.[3][4] Zwitterions are still somewhat soluble in water even at pI.[3][4]

  • Fix: Concentrate the aqueous solution to the brink of precipitation before adjusting the pH. Alternatively, add an anti-solvent like Ethanol or Acetone after reaching pH 4.5 to force precipitation.[2][3][4]

Q: Can I use normal phase silica (DCM/MeOH)? A: Generally, no.[3][4] The carboxylic acid will streak badly on silica due to interaction with silanols.[3][4] If you must use normal phase, add 1% Acetic Acid or 1% Triethylamine to the mobile phase, but HILIC is vastly superior for this chemistry.[3][4]

References

  • ChemicalBook. (2025).[3][4] 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid synthesis and properties.Link[1][3][4]

  • Pearson. (n.d.).[3][4] Isoelectric Point (pI) Calculator: Principles of Zwitterion Solubility.Link (General reference for pI calculation methodology).[1][3][4]

  • Master Organic Chemistry. (2023). Amino Acids as Zwitterions and Isoelectric Points.[2][3][4][5]Link

  • Cayman Chemical. (2022).[3][4][6] Pyrimidine-4-Carboxylic Acid Solubility and Handling.[1][3][4][6]Link (Analogous structure solubility data).[1][3][4]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1][3][4] ACS Publications.[3][4] Link (Demonstrates purification of similar pyrimidine-piperidine scaffolds).[1][3][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrimidinyl-Piperidine Formation

Welcome to the technical support center for optimizing the synthesis of pyrimidinyl-piperidines. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of pyrimidinyl-piperidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. The formation of the C-N bond between a pyrimidine and a piperidine is a cornerstone of many medicinal chemistry programs, and mastering the reaction conditions is critical for success.[1][2]

Temperature is a critical parameter in these coupling reactions, often dictating the reaction rate, yield, and purity of the desired product.[3] This guide will provide the expertise needed to rationally optimize this variable, moving beyond simple trial-and-error to a mechanistically informed approach.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for pyrimidinyl-piperidine formation?

A1: The optimal temperature for forming pyrimidinyl-piperidines is highly dependent on the specific reaction, including the substrates, catalyst system, and solvent. However, a general starting range for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is typically between 80°C and 120°C.[1][4][5] For copper-catalyzed reactions, like the Ullmann condensation, higher temperatures of 100°C to 160°C are often necessary.[4] It is crucial to begin with a literature precedent for a similar transformation and then systematically optimize the temperature for your specific system.

Q2: How does temperature influence the rate of my reaction?

A2: In general, increasing the reaction temperature increases the rate of reaction. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. However, there is a point of diminishing returns. Excessively high temperatures can lead to the degradation of reactants, products, or the catalyst, ultimately lowering the overall yield.[6]

Q3: Can changing the temperature affect the selectivity of the reaction?

A3: Absolutely. Temperature can play a significant role in reaction selectivity, particularly when there are competing reaction pathways leading to different products.[7] This is often a consideration when dealing with substrates that have multiple reactive sites. In some cases, a lower temperature may favor the formation of the kinetic product (the product that is formed fastest), while a higher temperature may favor the thermodynamic product (the most stable product).[8][9][10] Careful temperature control is therefore essential for achieving high regioselectivity.

Q4: My reaction is not going to completion. Should I just increase the temperature?

A4: While a low reaction temperature could be the cause of an incomplete reaction, it is not the only possibility.[4][11] Before simply increasing the temperature, consider other factors such as the purity of your starting materials, the integrity of your catalyst, and the exclusion of air and moisture from the reaction. A sluggish reaction could also be due to steric hindrance from bulky substituents on either the pyrimidine or piperidine.[11] If these factors have been addressed, a careful and incremental increase in temperature, while monitoring the reaction progress, is a reasonable next step.

Q5: I am observing significant byproduct formation. How can temperature optimization help?

A5: Byproduct formation is a common issue that can often be mitigated by adjusting the reaction temperature.[7][12] Side reactions, such as hydrodehalogenation in Buchwald-Hartwig couplings, can sometimes be suppressed by lowering the reaction temperature.[5] Conversely, if an unwanted side reaction has a higher activation energy than the desired reaction, running the reaction at a lower temperature may favor the formation of your target molecule.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of pyrimidinyl-piperidines, with a focus on the role of reaction temperature.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Insufficient Thermal Energy The reaction may have a high activation energy that is not being overcome at the current temperature. Gradually increase the temperature in 10-20°C increments, monitoring the reaction by TLC or LC-MS. Be cautious of potential product or reactant degradation at higher temperatures.[6]
Catalyst Inactivity The catalyst may require a higher temperature for activation. Some palladium pre-catalysts, for instance, are designed to form the active Pd(0) species at elevated temperatures.[5] Consult the catalyst's technical data sheet for recommended operating temperatures.
Poor Solubility One or more of your reactants may not be fully dissolved at the current temperature, limiting their availability to react. Consider switching to a higher-boiling solvent that can achieve better solubility at an elevated temperature. Common solvents for these reactions include toluene, dioxane, and DMF.[4]
Issue 2: Significant Byproduct Formation
Potential Cause Troubleshooting Steps & Explanation
Thermal Degradation The desired product, starting materials, or catalyst may be degrading at the reaction temperature.[6] Try running the reaction at a lower temperature for a longer period. Analyze for degradation products to confirm this suspicion.
Competing Side Reactions An unwanted side reaction may be kinetically favored at the current temperature.[8][10] Lowering the temperature may slow down the side reaction more than the desired reaction, improving the product-to-byproduct ratio.
Hydrodehalogenation (for Buchwald-Hartwig) This common side reaction involves the replacement of the halide on the pyrimidine with a hydrogen atom.[5] It can sometimes be minimized by using bulkier, electron-rich ligands on the palladium catalyst or by slightly lowering the reaction temperature.[5]
Issue 3: Inconsistent Results
Potential Cause Troubleshooting Steps & Explanation
Poor Temperature Control Fluctuations in the reaction temperature can lead to variable yields and purity. Ensure your heating apparatus (e.g., oil bath, heating mantle) provides consistent and uniform heating. Use a calibrated thermometer to accurately measure the internal reaction temperature.
"Runaway" Reaction Some coupling reactions can be exothermic. If the heat generated is not properly dissipated, the internal temperature can rise uncontrollably, leading to byproduct formation or decomposition. For larger-scale reactions, consider slower addition of one of the reactants or using a cooling bath to maintain the desired temperature.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed synthesis of a pyrimidinyl-piperidine. Note: This is a general procedure and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the pyrimidine halide (1.0 equiv.), the piperidine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[13]

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Pyrimidine Halide - Piperidine - Pd Catalyst & Ligand - Base B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed, Anhydrous Solvent B->C D Heat to Optimized Temperature (e.g., 80-120°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A typical workflow for the Buchwald-Hartwig amination of a pyrimidine with a piperidine.

The Interplay of Kinetics and Thermodynamics

Understanding the principles of kinetic versus thermodynamic control is crucial for rational temperature optimization.[8][10]

G Reactants Reactants TS_Kinetic Reactants->TS_Kinetic Lower Ea TS_Thermo Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

  • Kinetic Control: At lower temperatures, reactions are often under kinetic control.[14] The product that forms via the lowest energy transition state (lower activation energy) will be the major product, even if it is less stable.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible.[9][10] This allows the system to reach equilibrium, and the most stable product will be the major product, regardless of the activation energy required to form it.

By carefully selecting the reaction temperature, you can favor one pathway over the other to maximize the yield of your desired pyrimidinyl-piperidine.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Wikipedia. (2023, October 21). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Wikipedia. (2023, October 21). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • BenchChem. (n.d.). Overcoming Challenges in Piperidine Synthesis.
  • Zhang, Q., et al. (2021). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 26(15), 4488. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. Retrieved from [Link]

  • figshare. (2018). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of impurities from synthesis of Pyrimidinyl-piperidine scaffolds. Introduction: The "Zwitterion Trap" Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of impurities from


 synthesis of Pyrimidinyl-piperidine scaffolds.

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub. If you are synthesizing 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid , you are likely performing a Nucleophilic Aromatic Substitution (


) between 4-chloropyrimidine  and isonipecotic acid  (piperidine-4-carboxylic acid).

The difficulty with this molecule is not the synthesis—it is the isolation. You are dealing with an amphoteric zwitterion . It contains a basic pyrimidine amine (


) and an acidic carboxylic acid (

).
  • If pH < 3: It is cationic (soluble in water).

  • If pH > 7: It is anionic (soluble in water).

  • The Trap: Standard extraction (DCM/Water) often fails because the molecule prefers the aqueous phase in almost all pH ranges, or forms an emulsion.

This guide provides the protocols to escape this trap.

Module 1: Diagnostic & Impurity Profiling

Before choosing a protocol, identify your specific contamination profile.[1]

Impurity TypeLikely SourceDiagnostic SignRemoval Strategy
4-Chloropyrimidine Unreacted Starting MaterialUV active, distinct retention time (less polar).Scavenging / Wash (See Module 3)
Isonipecotic Acid Unreacted NucleophileNo UV activity (invisible on standard LCMS), very polar.Ion Exchange / pI Precip (See Module 2)
4-Hydroxypyrimidine Hydrolysis of SMUV active, highly polar, often co-elutes near solvent front.Recrystallization (Water/EtOH)
Inorganic Salts Reaction byproduct (HCl/NaCl)Hygroscopic sticky solid; high ash content.Desalting Resin / pI Precip

Module 2: The "Gold Standard" Protocol (Isoelectric Precipitation)

For zwitterions, isoelectric point (pI) precipitation is the most scalable purification method. It relies on the fact that zwitterions have minimum solubility when their net charge is zero.

The Science
  • Target pI:

    
    
    
  • Mechanism: At pH ~4.9, the molecule exists as

    
    . The lattice energy is maximized, and solvation energy is minimized.
    
Step-by-Step Protocol
  • Dissolution:

    • Take your crude reaction mixture (likely in water or alcoholic solvent).

    • Adjust pH to > 10 using 2M NaOH. Reason: This ensures the product is fully anionic (

      
      ) and fully dissolved.
      
    • Wash: Extract this basic aqueous layer with Ethyl Acetate (EtOAc) or DCM.

    • Critical: The Product stays in the water . The organic layer removes unreacted 4-chloropyrimidine and non-polar tars. Discard the organic layer.

  • The Acidification (Precipitation):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH continuously.

    • As you pass pH 7, the solution may cloud.

    • STOP at pH 4.8 – 5.0.

    • Warning: If you overshoot to pH 3, the product will re-dissolve as the cation.

  • Isolation:

    • Stir at 0 °C for 1 hour to mature the crystal.

    • Filter the white precipitate.

    • Wash with cold water (2x) and then acetone (to remove residual water).

    • Dry under vacuum.

Module 3: Advanced Troubleshooting (Chromatography)

If precipitation yields a "goo" or purity is <95%, you must use chromatography. Do not use standard Silica Gel ; the acid sticks to the silica, causing tailing and yield loss.

Option A: Ion Exchange (SCX) - Best for Desalting

Use a Strong Cation Exchange (SCX) cartridge.

  • Load: Dissolve crude in 5% AcOH/MeOH (ensures protonation). Load onto SCX column.

  • Wash: Flush with MeOH.

    • Result: Neutral impurities and acidic impurities (like 4-hydroxypyrimidine tautomers) wash through. The product stays bound.

  • Elute: Release the product using 2M

    
     in MeOH .
    
  • Finish: Evaporate volatiles.

Option B: Reverse Phase (C18) - Best for Trace Organics

If you must use Prep-HPLC, you need the right buffer to suppress ionization.

  • Column: C18 AQ (Aqua) or Polar-Embedded C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Strategy: At pH 2.7, the carboxylic acid is protonated (neutral) and the amine is protonated (positive). The molecule behaves as a cation, providing decent retention on C18 AQ columns.

Visualizing the Workflow

The following decision tree outlines the logical path for purification based on your crude mixture's state.

PurificationLogic Start Crude Reaction Mixture (Aq/Alcohol) CheckSM Is 4-Chloropyrimidine present? Start->CheckSM OrgWash Basic Wash (pH > 10) Extract with EtOAc CheckSM->OrgWash Yes Acidify Acidify to pH 4.8 - 5.0 (Isoelectric Point) CheckSM->Acidify No AqLayer Aqueous Layer (Contains Product) OrgWash->AqLayer Keep Aqueous AqLayer->Acidify PrecipCheck Did Solid Precipitate? Acidify->PrecipCheck Filter Filter & Wash (Cold Water/Acetone) PrecipCheck->Filter Yes (White Solid) SCX SCX Chromatography (Catch & Release) PrecipCheck->SCX No (Oily/Soluble) Final Pure Zwitterion Filter->Final SCX->Final

Caption: Figure 1. Decision Matrix for the purification of amphoteric pyrimidinyl-piperidine derivatives.

Frequently Asked Questions (FAQ)

Q: The product precipitated, but it is yellow/brown. How do I remove the color? A: The color usually comes from oxidized oligomers of the pyrimidine.

  • Redissolve the solid in dilute NaOH (pH 10).

  • Add Activated Charcoal (5 wt%). Stir for 30 mins.

  • Filter through Celite.

  • Re-acidify to pH 4.8 to re-precipitate the now-white solid.

Q: I overshot the pH during acidification and the solution became clear. What do I do? A: You have protonated the carboxylic acid, making the molecule cationic (


). Simply add dilute NaOH dropwise to raise the pH back up to 4.8. The precipitate will reappear.

Q: Can I use silica gel chromatography? A: Not recommended. If you absolutely must, use a highly polar eluent: DCM : MeOH : NH4OH (80 : 19 : 1) . The ammonia is required to deprotonate the silica silanols and prevent the product from sticking irreversibly.

Q: How do I remove the 4-hydroxypyrimidine impurity? A: This is the hardest impurity. It is also amphoteric. However, it is generally more soluble in water than your product at pH 5.

  • Protocol: Perform the pI precipitation at a slightly more dilute concentration. Filter the product. The 4-hydroxypyrimidine tends to stay in the mother liquor. If it persists, recrystallize from boiling water/ethanol (9:1).

References

  • BenchChem Technical Support. (2025).[2] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.[4][5] National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2024).[6] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from

  • Biotage. (2023).[7][8] How to isolate impurities from a reaction product: Orthogonal Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

Prepared by: Senior Application Scientist, Advanced Materials Division Welcome to the technical support guide for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1). This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Welcome to the technical support guide for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers in obtaining high-quality crystalline material. The unique molecular structure of this compound, featuring both a carboxylic acid and basic nitrogen centers, presents specific challenges and opportunities in crystallization that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What is the expected solid-state form of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid? Is it a zwitterion?

A1: Yes, given the presence of an acidic carboxylic acid group and basic nitrogen atoms on the pyrimidine and piperidine rings, the compound is highly likely to exist as a zwitterion in the solid state. In this form, the carboxylic proton transfers to one of the more basic nitrogen atoms, creating a molecule with both a positive (N⁺-H) and a negative (COO⁻) formal charge. This internal salt structure is common in molecules with both acidic and basic functional groups and significantly influences its physical properties[1][2]. The strong electrostatic interactions (N⁺-H···O⁻) in the crystal lattice result in properties more akin to a salt than a neutral organic molecule.

Q2: What are the primary challenges when crystallizing a zwitterionic compound like this?

A2: The main challenges stem directly from the zwitterionic nature:

  • High Polarity & Atypical Solubility: Zwitterions are highly polar and often exhibit high solubility in polar protic solvents (like water) but are frequently insoluble in common, less-polar organic solvents (like hexanes, toluene, or even ethyl acetate). This can make finding a suitable single-solvent system for recrystallization difficult.

  • High Lattice Energy: The strong intermolecular hydrogen bonds and electrostatic interactions lead to a very stable crystal lattice. This can mean that a significant amount of energy (e.g., high heat) is required to dissolve the compound, and once dissolved, the molecules may crash out of solution as an amorphous solid or fine powder rather than forming ordered crystals upon cooling.

  • pH Sensitivity: The solubility of the compound is critically dependent on pH. At its isoelectric point (pI), where the net charge is zero, the compound's aqueous solubility will be at its minimum[3]. Deviating from the pI by adding acid or base will form a cationic or anionic salt, respectively, which dramatically increases aqueous solubility and prevents crystallization.

Q3: A synthesis protocol mentions recrystallization from "water-N,N-dimethylformamide". Why is this combination effective?

A3: This is an excellent and validated starting point for this specific molecule[4]. The logic behind this solvent system is as follows:

  • N,N-Dimethylformamide (DMF): A highly polar, aprotic solvent. Its primary role is to solvate the zwitterionic molecule effectively, breaking apart the strong intermolecular interactions in the crystal lattice to achieve dissolution.

  • Water: A polar, protic solvent that also helps in dissolution. More importantly, it acts as an "anti-solvent" or "miscible co-solvent" in a controlled manner. By starting with a solution in DMF and adding water, or by slowly evaporating water from a mixed solution, the overall solvent polarity can be fine-tuned to gently reduce the compound's solubility, thereby promoting slow, ordered crystal growth.

Q4: Can co-crystallization be a viable strategy if direct crystallization is unsuccessful?

A4: Absolutely. Co-crystallization is a powerful technique used to modify the physicochemical properties of a compound. For this molecule, forming a co-crystal with another component (a "co-former") can disrupt the strong zwitterion-zwitterion interactions and introduce new, more predictable hydrogen bonding motifs, such as a carboxylic acid-pyridine synthon[5][6]. Suitable co-formers could include other carboxylic acids or compounds capable of strong hydrogen bonding. This can be an advanced but effective strategy to obtain crystalline material suitable for structural analysis[7][8].

Troubleshooting Guide

Q: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase before it has time to organize into a crystal lattice. An amorphous precipitate is the solid-state equivalent.

  • Cause 1: Solution is too concentrated. The solubility gradient upon cooling is too steep.

    • Solution: Reduce the initial concentration. Start by dissolving the compound in more of the hot solvent system.

  • Cause 2: Cooling is too rapid. Nucleation is happening too fast, preventing the growth of ordered crystals.

    • Solution: Slow down the cooling process significantly. Allow the flask to cool to room temperature on the benchtop, then insulate it with glass wool or place it in a dewar filled with warm water to cool over several hours or days.

  • Cause 3: Inappropriate solvent system. The solvent may not be ideal for promoting ordered growth.

    • Solution: Re-evaluate your solvent screen. Try a solvent system where the compound has lower solubility, requiring more heat to dissolve. Alternatively, use vapor diffusion (see Protocol 2) to introduce an anti-solvent very slowly.

Q: I've tried cooling my solution, but nothing crystallizes, even after 24 hours in the fridge. How can I induce crystallization?

A: This indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.

  • Solution 1: Introduce a Nucleation Site. Scratch the inside of the glass flask just below the surface of the liquid with a glass rod. The microscopic scratches provide an energy-favorable surface for the first crystals to form.

  • Solution 2: Add a Seed Crystal. If you have a tiny amount of crystalline material from a previous attempt, add a single speck to the solution. A seed crystal acts as a template for further growth.

  • Solution 3: Slowly Increase Supersaturation.

    • Evaporation: Allow the solvent to evaporate slowly by covering the flask with a piece of filter paper or perforated parafilm. This will gradually increase the solute concentration.

    • Anti-Solvent Addition: Use a vapor diffusion setup (Protocol 2) or very slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to your solution until slight turbidity is observed, then add a drop of the primary solvent to clarify and allow it to stand.

Q: The crystals I'm getting are extremely small needles. How can I grow larger, block-like crystals suitable for single-crystal X-ray diffraction?

A: The formation of needles suggests that crystal growth is occurring much faster in one dimension than in others. The goal is to slow down the entire crystallization process to allow for uniform growth.

  • Solution 1: Use a More Dilute Solution. This is the most critical factor. A lower level of supersaturation slows down the overall growth rate.

  • Solution 2: Maintain a Constant, Slightly Supersaturated State. A vapor diffusion setup is ideal for this. The slow diffusion of the anti-solvent maintains a low, steady level of supersaturation that favors slow growth of existing crystals over the formation of new ones.

  • Solution 3: Minimize Temperature Gradients. Ensure the crystallization vessel is in a location with a very stable temperature (e.g., an insulated box or a temperature-controlled chamber) to prevent rapid, uncontrolled precipitation.

Data Summary: Recommended Solvent Systems

Solvent SystemTypeRationale & Use CaseReference
Water / DMFMixed-SolventPrimary Recommendation. DMF dissolves the zwitterion; water acts as a controllable anti-solvent. Ideal for slow cooling or evaporation methods.[4]
Water / MethanolMixed-SolventMethanol can be a good solvent for piperidine-based carboxylic acids. Water can be used to tune solubility.[9]
Water (pH-adjusted)Single-SolventUsed for isoelectric point precipitation. Dissolve in acidic or basic water, then slowly adjust pH towards the pI to induce crystallization.[3]
DMSO / Anti-solventAnti-SolventDMSO is a powerful polar aprotic solvent. Use for vapor diffusion with anti-solvents like acetone, ethanol, or isopropanol.General Technique

Experimental Protocols

Protocol 1: Recrystallization from a Water/DMF Solvent System
  • Place the crude 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid in a clean Erlenmeyer flask with a stir bar.

  • Add a minimal amount of N,N-dimethylformamide (DMF) and heat the mixture gently (e.g., 60-80°C) with stirring until the solid is fully dissolved.

  • While still hot, add deionized water dropwise until the solution just begins to turn persistently turbid.

  • Add 1-2 more drops of hot DMF to re-dissolve the precipitate and render the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a countertop. Do not disturb the flask.

  • Once at room temperature, transfer the flask to a refrigerator (2-8°C) for several hours or overnight to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water or a water/methanol mixture, and dry under vacuum.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals
  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., 1-2 mL of DMF or water).

  • Filter the solution through a syringe filter into a small, open vial (e.g., a 4 mL vial).

  • Place this small vial inside a larger, sealable jar or beaker (e.g., a 100 mL jar).

  • Carefully add a larger volume (e.g., 10-20 mL) of a miscible "anti-solvent" (e.g., ethanol, isopropanol, or acetone) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

  • Seal the larger jar tightly and leave it undisturbed in a vibration-free location at a constant temperature.

  • Over several days to weeks, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting the growth of large, high-quality crystals.

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth soln Dissolve compound in 'good' solvent (e.g., DMF) vial Filter solution into small, open vial soln->vial jar Place small vial inside a larger, sealable jar vial->jar anti Add 'anti-solvent' (e.g., Ethanol) to jar jar->anti seal Seal the jar tightly anti->seal diffuse Anti-solvent vapor slowly diffuses into the solution seal->diffuse sol_decrease Solubility gradually decreases, creating slight supersaturation diffuse->sol_decrease crystals High-quality crystals form over several days sol_decrease->crystals

Caption: Workflow for vapor diffusion crystallization.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common crystallization failures.

G cluster_oil cluster_clear cluster_needles start Start: Dissolve Compound outcome Observe Outcome start->outcome oiling Compound 'Oils Out' or Amorphous Ppt. outcome->oiling Yes clear Clear Solution (No Crystals on Cooling) outcome->clear No needles Small Needles Form outcome->needles Fine Ppt. oil_sol1 1. Reduce Concentration oiling->oil_sol1 clear_sol1 1. Scratch Inner Surface clear->clear_sol1 needles_sol1 1. Use a More Dilute Solution needles->needles_sol1 success High-Quality Crystals oil_sol2 2. Slow Down Cooling Rate oil_sol1->oil_sol2 oil_sol3 3. Change Solvent System oil_sol2->oil_sol3 oil_sol3->success clear_sol2 2. Add a Seed Crystal clear_sol1->clear_sol2 clear_sol3 3. Use Vapor Diffusion clear_sol2->clear_sol3 clear_sol3->success needles_sol2 2. Ensure Slow, Stable Cooling needles_sol1->needles_sol2 needles_sol3 3. Try Vapor Diffusion needles_sol2->needles_sol3 needles_sol3->success

Caption: Decision tree for troubleshooting crystallization.

References

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (2016). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Crystal engineering of a zwitterionic drug to neutral co-crystals. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) Zwitterionic cocrystal. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • How to desalt zwitterions? (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Resolving hygroscopic issues with piperidine carboxylic acid derivatives

Topic: Resolving Hygroscopicity & Handling Challenges Status: Active | Ticket Priority: High | Department: Process Chemistry & Formulation Introduction: The "Zwitterion Trap" From the Desk of the Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Handling Challenges

Status: Active | Ticket Priority: High | Department: Process Chemistry & Formulation

Introduction: The "Zwitterion Trap"

From the Desk of the Senior Application Scientist:

If you are working with nipecotic acid, isonipecotic acid, or complex piperidine-3/4-carboxylic acid derivatives, you are likely battling a fundamental thermodynamic force: Zwitterionic Solvation .

Unlike simple amines, piperidine carboxylic acids possess both a secondary amine (


) and a carboxylic acid (

). In the solid state, these exist as internal salts (zwitterions). This highly polar ionic lattice has an immense affinity for atmospheric water to stabilize surface charges.

This guide is not just about "keeping it dry"; it is about engineering the solid state to resist thermodynamic equilibrium with ambient humidity.

Module 1: Emergency Handling (The "Right Now" Fixes)

Q1: My solid has turned into a sticky gum/oil on the weigh paper. How do I get an accurate mass for stoichiometry?

The Issue: You are experiencing deliquescence . The solid has absorbed enough moisture to dissolve in its own sorbed water, lowering the glass transition temperature (


).

The Protocol: Weighing by Difference (Inert Loop) Do not attempt to scrape sticky solids. Use this gravimetric subtraction method:

  • Equilibrate: Place the source vial in a desiccator (P

    
    O
    
    
    
    or Silica) for 4 hours to establish a baseline state.
  • Tare: Tare a receiving flask containing your solvent on the balance.

  • Transfer:

    • Weigh the entire capped source vial (Mass A).

    • Quickly transfer an estimated amount of sticky solid into the receiving flask.

    • Immediately recap the source vial and weigh it again (Mass B).

  • Calculate: Mass transferred = Mass A - Mass B.

  • Dissolve: Immediately dissolve the solid in the receiving flask. Do not let it sit dry.

Scientist's Note: If high precision is required for stoichiometry (e.g., coupling reactions), you must determine the water content of the "gum" via Karl Fischer (KF) titration first, then adjust your molecular weight calculation (


).
Q2: The product oils out during filtration or clogs the frit. How do I isolate it?

The Issue: The compound is likely forming a hydrate that has a lower melting point than the anhydrous form, or it is trapping solvent/water in an amorphous collapse.

The Protocol: Solvent Exchange & Lyophilization Avoid vacuum filtration for highly hygroscopic zwitterions.

  • Dissolve: Redissolve the oiled material in a mixture of Water/Acetonitrile (ratio 4:1).

  • Freeze: Flash freeze using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize: Subject to high vacuum (<100 mTorr) for 24–48 hours.

    • Critical Step: The resulting solid will be amorphous and fluffy (high surface area). It will be more hygroscopic than before but chemically stable if stored immediately.

  • Backfill: Backfill the lyophilizer with Nitrogen or Argon, not ambient air, before opening.

Module 2: Process Engineering (Long-Term Solutions)

Q3: We are moving to scale-up. How do we permanently reduce hygroscopicity?

The Solution: Crystal Engineering & Salt Selection The most effective way to combat hygroscopicity is to break the internal zwitterion or pack the lattice so tightly that water cannot penetrate.

Table 1: Counter-Ion Selection for Piperidine Carboxylic Acids

Salt FormHygroscopicity RiskRationaleRecommendation
Free Base (Zwitterion) Critical High charge density; internal salt formation.Avoid for storage; process immediately.
Hydrochloride (HCl) High/Moderate Breaks zwitterion, but Cl⁻ is small and high charge density often leads to hydrates.Standard first try, but often retains moisture.
Tosylate (p-TSA) Low Large, hydrophobic aromatic ring disrupts water lattice channels.Highly Recommended for scale-up.
Fumarate Low/Moderate Forms stable H-bond networks; often crystallizes well (non-hygroscopic).Excellent for pharmaceutical formulations.
Mesylate Moderate Can be hygroscopic, but often yields high melting point solids.Use if Tosylate fails.
Q4: How do I validate that my new salt form is actually stable?

The Protocol: Dynamic Vapor Sorption (DVS) Do not rely on visual inspection. You need quantitative data on the Critical Relative Humidity (CRH) .

  • Instrument: DVS Analyzer (or TGA with humidity chamber).

  • Cycle: Ramp humidity from 0%

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Analysis:

    • Good: Mass increase < 2% up to 80% RH (Non-hygroscopic).

    • Manageable: Mass increase reversible (hysteresis loop).

    • Fail: Mass increase exponential > 60% RH (Deliquescence).

Module 3: Visualizing the Workflow

Diagram 1: The Hygroscopicity Cycle & Degradation Pathway

This diagram illustrates why moisture uptake is not just a physical issue but a chemical stability risk (hydrolysis).

HygroscopicityCycle Zwitterion Dry Piperidine Derivative (Zwitterionic Lattice) Adsorption Surface Adsorption (H-Bonding with Amine/Acid) Zwitterion->Adsorption > 40% RH Absorption Bulk Absorption (Lattice Expansion) Adsorption->Absorption Time Solution Deliquescence (Saturated Solution) Absorption->Solution > CRH (Critical RH) Solution->Zwitterion Lyophilization (Reset) Degradation Chemical Degradation (Hydrolysis/Dimerization) Solution->Degradation pH Shift / Heat

Caption: The progression from surface adsorption to deliquescence. Note that once deliquescence occurs, simple vacuum drying often fails to restore the crystal lattice.

Diagram 2: Decision Tree for Isolation Strategy

Use this logic flow to determine the best isolation method based on your stage of development.

IsolationStrategy Start Piperidine Product in Solution Scale Scale / Purpose? Start->Scale SmallScale Discovery (<1g) Speed is priority Scale->SmallScale LargeScale Process (>10g) Stability is priority Scale->LargeScale Lyophilize Lyophilize (HCl Salt) SmallScale->Lyophilize SaltScreen Salt Screening (Tosylate, Fumarate) LargeScale->SaltScreen Storage Store in Desiccator (-20°C) Lyophilize->Storage Crystallize Crystallization (iPrOH/EtOAc) SaltScreen->Crystallize DVS DVS Validation (<2% uptake) Crystallize->DVS

Caption: Strategic workflow for isolating hygroscopic piperidines. Discovery prioritizes speed (Lyophilization), while Process prioritizes solid-state stability (Salt Selection).

Module 4: Storage & Stability FAQs

Q5: Can I use silica gel desiccants for storage?

Answer: Yes, but Phosphorus Pentoxide (P


O

)
is superior for this class of compounds during the initial drying phase. For long-term storage, standard silica packets are sufficient if the container is hermetically sealed (e.g., induction sealed HDPE bottles or Sure-Seal™ glass).
  • Warning: Avoid storing free-base piperidines in direct contact with acidic desiccants if they are volatile (rare for carboxylic acids, but possible for esters).

Q6: How do I interpret "Water Content" vs. "Hygroscopicity"?
  • Water Content (LOD/KF): How much water is currently in the sample.

  • Hygroscopicity: The rate and capacity of the sample to pick up water from the air.[1]

  • Guidance: A sample can have 0.1% water content (very dry) but be "Very Hygroscopic" (will become 10% water in 1 hour). Always quote both values in Certificates of Analysis (CoA).

References

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Newman, A. (2013). "Pharmaceutical Salts and Co-crystals." RSC Drug Discovery Series.

  • Purdue University. (2009).[3] "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts." Purdue e-Pubs.

  • Pharma Excipients. (2022).[4][5] "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals."

  • TutorChase. "How do you handle hygroscopic solutes in the lab?"

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This guide will not only dissect the expected spectral features of the title compound but also draw a critical comparison with its close structural analog, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. This comparative approach, grounded in fundamental principles of NMR spectroscopy, will equip the reader with the expertise to interpret and validate the structure of these and similar molecules with confidence.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid combines a saturated piperidine ring with an aromatic pyrimidine moiety. This combination gives rise to a characteristic set of signals in the ¹H NMR spectrum, the positions and multiplicities of which are dictated by the electronic environment of each proton.

The Pyrimidine Protons: The pyrimidine ring contains three distinct protons. The nitrogen atoms within the pyrimidine ring are strongly electronegative, leading to a significant deshielding effect on the adjacent protons.[1] This results in their resonance at a lower field (higher ppm value) compared to protons on a simple benzene ring.[2][3] Based on data for pyrimidine itself and substituted derivatives, we can predict the following:[4][5]

  • H-2' : This proton is situated between two nitrogen atoms, experiencing the strongest deshielding effect. It is expected to appear as a singlet at the most downfield position, likely in the range of δ 9.0 - 9.3 ppm .

  • H-6' : This proton is adjacent to one nitrogen atom and is also deshielded. It will likely appear as a doublet, with a small coupling constant, in the region of δ 8.5 - 8.8 ppm .

  • H-5' : This proton is coupled to H-6' and will appear as a doublet in the range of δ 7.0 - 7.5 ppm . The ortho-coupling constant (³JHH) between H-5' and H-6' is typically in the range of 4-6 Hz.[1]

The Piperidine Protons: The piperidine ring protons exist in a more shielded, aliphatic environment. The chair conformation of the piperidine ring leads to distinct signals for the axial and equatorial protons.[6]

  • H-2, H-6 (Axial and Equatorial) : These protons are adjacent to the nitrogen atom of the piperidine ring and are also influenced by the electron-withdrawing pyrimidine ring. They are expected to resonate as multiplets in the range of δ 3.0 - 4.0 ppm . The equatorial protons are typically found slightly downfield from the axial protons.

  • H-3, H-5 (Axial and Equatorial) : These protons are further from the nitrogen and will appear as multiplets in a more upfield region, likely between δ 1.8 - 2.5 ppm .

  • H-4 (Axial) : This single proton is attached to the same carbon as the carboxylic acid group. Its chemical shift will be influenced by the surrounding protons and is expected to be a multiplet around δ 2.5 - 2.8 ppm .[7]

The Carboxylic Acid Proton:

  • -COOH : The proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield position, typically δ 10 - 13 ppm . Its position can be highly variable and is dependent on solvent, concentration, and temperature.

Comparative Analysis: Pyrimidine vs. Pyridine Analog

A valuable exercise in spectral interpretation is the comparison with a closely related structure. Here, we compare the expected ¹H NMR spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid with that of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.[8][9] The key difference is the presence of a second nitrogen atom in the pyrimidine ring.

Proton 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (Predicted) 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Reference) Rationale for Difference
Aromatic Protons H-2': ~δ 9.0-9.3 (s)H-6': ~δ 8.5-8.8 (d)H-5': ~δ 7.0-7.5 (d)H-2', H-6': ~δ 8.2-8.4 (d)H-3', H-5': ~δ 6.7-6.9 (d)The additional nitrogen atom in the pyrimidine ring is strongly electron-withdrawing, causing a significant downfield shift for all aromatic protons compared to the pyridine analog.
Piperidine Protons (H-2, H-6) ~δ 3.0-4.0 (m)~δ 3.5-3.8 (m)The overall electron-withdrawing effect of the pyrimidine ring is greater than that of the pyridine ring, leading to a slight downfield shift of the adjacent piperidine protons.
Piperidine Protons (H-3, H-5, H-4) ~δ 1.8-2.8 (m)~δ 1.8-2.8 (m)The effect of the aromatic ring diminishes with distance, so the chemical shifts of these protons are expected to be very similar in both compounds.
Carboxylic Acid Proton ~δ 10-13 (br s)~δ 10-13 (br s)The chemical shift of the carboxylic acid proton is largely determined by its immediate electronic environment and hydrogen bonding, and is not significantly affected by the change in the aromatic ring.

This comparative table highlights how subtle changes in molecular structure can be readily detected and rationalized using ¹H NMR spectroscopy.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable COOH proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • Acquisition Parameters :

    • Use a standard ¹H single-pulse experiment.

    • Set the spectral width to cover a range of approximately -1 to 15 ppm to ensure all signals, including the carboxylic acid proton, are observed.

    • The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

    • A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Integrate all the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Visualizing the Connectivity: A Logical Workflow

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase integrate Integration ft_phase->integrate assign Peak Assignment integrate->assign compare Compare with Predicted Spectrum assign->compare elucidate Final Structure Elucidation compare->elucidate

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a rich source of structural information. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with a comparative approach against structural analogs, allows for a confident and unambiguous assignment of all proton signals. The experimental protocol outlined provides a robust framework for obtaining high-quality data, which is the foundation of accurate spectral interpretation. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Modgraph. [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 42, no. 5, 2004, pp. 479-88.
  • Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." Journal of the American Chemical Society, vol. 102, no. 11, 1980, pp. 3698-3707.
  • Rydzik, A. M., et al. "Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic..." ResearchGate. [Link]

  • Gherghiceanu, E.-R., et al. "The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the..." ResearchGate. [Link]

  • Barlaam, B., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, vol. 53, no. 10, 2010, pp. 4400-4414.
  • Alan, R. K.
  • Chen, Y., et al. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Omega, vol. 5, no. 24, 2020, pp. 14455-14467.
  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Arumugam, N., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 70, no. 1, 2008, pp. 80-87.
  • The Royal Society of Chemistry. "Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Csatlos, I., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 26, no. 13, 2021, p. 3838.
  • Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, vol. 13, no. 3, 2000, pp. 129-153.
  • PubChemLite. 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. [Link]

Sources

Comparative

Comparative Bioactivity Guide: Pyrimidine vs. Pyridine vs. Piperidine Carboxylic Acids

Executive Summary: The Scaffold Triad In medicinal chemistry, the selection between Pyrimidine , Pyridine , and Piperidine carboxylic acid scaffolds is rarely a binary choice; it is a strategic decision governing the phy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Triad

In medicinal chemistry, the selection between Pyrimidine , Pyridine , and Piperidine carboxylic acid scaffolds is rarely a binary choice; it is a strategic decision governing the physicochemical "personality" of a drug candidate.

This guide objectively compares these three pharmacophores. While Pyrimidine and Pyridine act as classic aromatic bioisosteres affecting metabolic stability and


-stacking, the Piperidine scaffold represents a shift to saturation, drastically altering basicity, solubility, and 3D-spatial orientation.
Quick Comparison Matrix
FeaturePyrimidine Carboxylic AcidsPyridine Carboxylic AcidsPiperidine Carboxylic Acids
Electronic State

-deficient Aromatic (6

)

-deficient Aromatic (6

)
Saturated Aliphatic (

)
Basicity (pKa of N) Very Low (~1.0 - 1.3)Moderate (~5.2)High (~11.0)
Solubility Moderate (Planar stacking)Good (Polarizable)Excellent (High

)
Metabolic Liability Aldehyde Oxidase (AO)CYP450 Oxidation (N-oxide)Phase II Conjugation
Primary Application Kinase Inhibitors, AntiviralsGPCR Ligands, NAD+ PrecursorsGABA Analogs, Linkers

Physicochemical Profile & Logic

The causality behind bioactivity differences often stems from fundamental electronic properties.

Basicity and Ionization
  • Piperidine: The nitrogen is

    
     hybridized.[1] The lone pair is highly available, making these compounds positively charged at physiological pH (7.4). This is critical for ionic interactions (e.g., Aspartate residues in GPCRs).
    
  • Pyridine: The nitrogen is

    
    .[1][2] The lone pair is orthogonal to the 
    
    
    
    -system but held closer to the nucleus than in piperidine, reducing basicity.[1]
  • Pyrimidine: The presence of a second nitrogen atom creates a strong inductive withdrawal (-I effect), rendering the ring significantly electron-deficient and the nitrogens weakly basic.[2]

Visualization: The Scaffold Hop Logic

The following diagram illustrates the decision tree for scaffold hopping among these derivatives to solve specific ADME problems.

ScaffoldHop Benzene Benzene Core (High Lipophilicity) Pyridine Pyridine (Improved Solubility) Benzene->Pyridine Add N: Lower LogP Pyrimidine Pyrimidine (Metabolic Stability) Pyridine->Pyrimidine Add 2nd N: Block CYP Sites Piperidine Piperidine (3D Complexity/Fsp3) Pyridine->Piperidine Reduction: Increase pKa & Solubility

Figure 1: Strategic scaffold hopping logic. Transitioning from Pyridine to Pyrimidine often addresses metabolic clearance, while moving to Piperidine addresses solubility and target engagement via ionic bonding.

Bioactivity Case Studies

Case A: Kinase Inhibition (Pyrimidine vs. Pyridine)

Context: Developing ATP-competitive inhibitors (e.g., EGFR, JAK2).

  • Mechanism: The N1 and N3 atoms of pyrimidine often serve as hydrogen bond acceptors for the kinase hinge region.

  • Performance Data:

    • Pyrimidines:[2][3][4][5][6][7][8][9][10] Generally exhibit higher potency in kinase assays due to the ability to form bidentate H-bonds. However, they can suffer from rapid clearance by Aldehyde Oxidase (AO).

    • Pyridines:[1][2][3][4][5][7][8][9][11] Often used when the pyrimidine core is too metabolically labile.

    • Experimental Evidence: In a study of c-Met inhibitors, pyrimidine derivatives showed superior IC50 values (127 nM) compared to pyridine analogs, attributed to better shape complementarity in the ATP pocket [1].

Case B: Neurotransmitter Modulation (Pyridine vs. Piperidine)

Context: GABA uptake inhibitors.[12]

  • Mechanism: Mimicry of

    
    -aminobutyric acid (GABA).[12]
    
  • Comparison:

    • Piperidine (Nipecotic Acid): The saturated ring allows the carboxylic acid and amine to adopt a specific zwitterionic conformation essential for binding to GAT-1 (GABA Transporter 1).

    • Pyridine (Nicotinic Acid): The planar, aromatic nature prevents the molecule from adopting the necessary "buckled" conformation for GAT-1 inhibition, rendering it inactive for this specific target, though it becomes active at the Nicotinic receptor.

Data Summary: Anti-inflammatory Activity (RAW 264.7 Macrophages) A direct comparison of chalcone-derived pyridine and pyrimidine carboxylic acid derivatives revealed distinct activity profiles [2].[9]

Compound ClassDerivative IDTargetInhibition (%)IC50 (

M)
Pyridine 7aNO Production65.48%76.6
Pyrimidine 9dNO Production61.90%88.7

Insight: In this specific inflammatory model, the pyridine derivative (7a) slightly outperformed the pyrimidine (9d), likely due to the specific electronic requirements of the target protein in the NO signaling pathway.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence)

Objective: Quantify the potency (IC50) of Pyrimidine vs. Pyridine derivatives against a target kinase (e.g., EGFR).

Reagents:

  • Kinase-Glo® MAX Reagent (Promega) or equivalent.

  • Recombinant Kinase (e.g., EGFR wt).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

Workflow:

  • Preparation: Prepare 3x serial dilutions of test compounds (Pyrimidine/Pyridine acids) in DMSO. Final DMSO concentration <1%.

  • Enzyme Reaction:

    • Add 2

      
      L compound + 4 
      
      
      
      L Kinase solution to a white 384-well plate.
    • Incubate 10 min at RT (allows compound to bind).

    • Add 4

      
      L ATP/Substrate mix (Km concentration).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L Kinase-Glo Reagent (stops reaction, converts remaining ATP to light).
      
    • Incubate 10 min in dark.

  • Validation:

    • Z-Prime Calculation: Must be > 0.5 using Staurosporine (positive control) and DMSO (negative control).

    • Readout: Measure Luminescence (RLU). Lower RLU = Higher Kinase Activity (More ATP consumed).[5] Wait, correction: Kinase-Glo measures remaining ATP. Therefore, Higher RLU = Higher Inhibition (Less ATP consumed).

KinaseAssay Start Compound Dilution (DMSO) Incubate1 Incubate Cmpd + Kinase (10 min) Start->Incubate1 Reaction Add ATP + Substrate (60 min) Incubate1->Reaction Stop Add Detection Reagent (Luminescence Generation) Reaction->Stop Read Read RLU (High Signal = High Inhibition) Stop->Read

Figure 2: Luminescence-based kinase assay workflow.[5] Note: In ATP-depletion assays, high luminescence indicates that the inhibitor successfully prevented ATP consumption.

Protocol 2: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) to compare metabolic stability.
  • Incubation: Incubate 1

    
    M test compound with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Expectation: Pyrimidines often show longer

      
       than electron-rich pyridines, unless the pyrimidine C2/C4 positions are susceptible to cytosolic Aldehyde Oxidase (AO), which requires a separate S9 fraction assay to detect (microsomes lack AO).
      

References

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Source: Drug Development Research URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: PMC / NIH URL:[Link]

Sources

Validation

Infrared (IR) spectroscopy data for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid A Comparative Analysis for Structural Elucidation For researchers and professionals in drug development, unambigu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid, non-destructive, and highly informative molecular fingerprint. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry.

Due to the absence of a publicly available, peer-reviewed spectrum for this specific compound, this guide employs a first-principles approach. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies based on established spectroscopic data, and compare these predictions against simpler, structurally related compounds. This methodology not only allows for a robust hypothetical analysis but also serves as a practical framework for interpreting spectra of similarly complex molecules.

Molecular Structure and Key Vibrational Moieties

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a trifunctional molecule. A successful interpretation of its IR spectrum hinges on identifying the unique contributions from each of these three components:

  • The Carboxylic Acid Group (-COOH): This group is anticipated to produce some of the most prominent and easily identifiable bands in the spectrum.

  • The Saturated Heterocyclic Core (Piperidine): As the piperidine nitrogen is bonded to the pyrimidine ring, it functions as a tertiary amine, a key distinction from its unsubstituted precursor.

  • The Aromatic Heterocycle (Pyrimidine): This aromatic system introduces vibrations characteristic of C=C and C=N bonds, as well as aromatic C-H bonds.

Caption: Key functional groups of the target molecule.

Predictive and Comparative IR Data Analysis

The following table summarizes the expected IR absorption bands for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid. The comparison is drawn against piperidine-4-carboxylic acid (to highlight the effect of N-substitution) and a generic 4-substituted pyrimidine (to isolate the aromatic ring vibrations).

Functional Group / MoietyVibration TypeExpected Wavenumber (cm⁻¹)Band CharacteristicsComparative Notes & Rationale
Carboxylic Acid O-H Stretch2500 - 3300Very Broad, StrongThis signature band is due to strong intermolecular hydrogen bonding (dimerization)[1][2][3]. It will be present in both the target molecule and piperidine-4-carboxylic acid and will overlap with C-H stretching bands[3][4].
Carboxylic Acid C=O Stretch1690 - 1725Strong, SharpThe position in this lower range is characteristic of a hydrogen-bonded dimer[4][5]. A non-H-bonded (monomeric) acid would appear at a higher frequency (~1760 cm⁻¹)[4][5]. This peak is a primary indicator.
Carboxylic Acid C-O Stretch1210 - 1320Medium to StrongThis band arises from the C-O single bond and is another key feature of the carboxylic acid group[3].
Pyrimidine Ring Aromatic C-H Stretch3000 - 3100Weak to Medium, SharpThese bands appear at a slightly higher frequency than aliphatic C-H stretches. Aromatic compounds show this characteristic absorption just above 3000 cm⁻¹[6].
Piperidine Ring Aliphatic C-H Stretch2850 - 3000Medium to Strong, SharpThese absorptions are from the CH₂ groups of the piperidine ring and will appear just below 3000 cm⁻¹[6].
Pyrimidine Ring C=C and C=N Ring Stretch1450 - 1650Medium to Strong, Multiple BandsAromatic and heteroaromatic rings display a series of complex vibrations in this region[7][8][9]. Pyrimidine derivatives often show C=N stretching between 1600–1650 cm⁻¹[8].
Piperidine Ring Aliphatic C-N Stretch1250 - 1335MediumAs an aromatic amine derivative, the C-N stretch is expected in this range[10]. This distinguishes it from aliphatic-only amines, which absorb at a slightly lower frequency (1020-1250 cm⁻¹)[10].
Piperidine Ring N-H StretchAbsent N/ACRITICAL COMPARISON POINT: The target molecule has a tertiary amine. Therefore, it will NOT have an N-H stretching band[10][11][12]. In contrast, the precursor piperidine-4-carboxylic acid is a secondary amine and would show a single, weak-to-medium band around 3300-3350 cm⁻¹[12]. The absence of this peak is strong evidence of successful N-arylation.

Recommended Experimental Protocol: ATR-FTIR

For acquiring a high-quality spectrum of a solid sample like 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid, Attenuated Total Reflectance (ATR) FTIR is the recommended technique.

Causality for Method Selection: ATR is chosen over traditional methods like KBr pellets for several reasons:

  • Minimal Sample Preparation: Only a small amount of the solid sample is needed, and no grinding or pressing is required, which prevents potential sample degradation or polymorphic changes.

  • Reproducibility: The path length is constant and independent of sample thickness, leading to highly reproducible spectra.

  • Ease of Use: The process is rapid and requires minimal cleanup.

cluster_workflow ATR-FTIR Experimental Workflow A Step 1: Background Scan B Step 2: Sample Application A->B Clean ATR crystal C Step 3: Apply Pressure B->C Place small amount of solid on crystal D Step 4: Sample Scan C->D Ensure good contact E Step 5: Data Processing D->E Collect interferogram F Step 6: Spectrum Analysis E->F ATR correction, Baseline correction

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify the ATR accessory (typically a diamond or germanium crystal) is clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, lower the pressure clamp.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the pressure clamp. Place a small amount of the solid 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Sample Analysis:

    • Lower the pressure clamp firmly onto the sample to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

    • Collect the sample spectrum using the same scan parameters as the background.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

Conclusion: Synthesizing the Spectral Data

The IR spectrum of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is predicted to be rich and highly characteristic. The most definitive features will be the extremely broad O-H stretch from 2500-3300 cm⁻¹ and the strong, sharp C=O stretch around 1710 cm⁻¹. The presence of aromatic C-H stretches just above 3000 cm⁻¹ alongside aliphatic C-H stretches just below 3000 cm⁻¹ will confirm the presence of both ring systems.

Crucially, for comparative purposes, the absence of an N-H stretching band around 3300 cm⁻¹ provides compelling evidence that the piperidine nitrogen is tertiary, confirming its substitution with the pyrimidine ring. This guide provides a robust framework for researchers to interpret the experimental spectrum of this molecule and serves as a template for the analysis of other complex heterocyclic compounds.

References

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Pontiki, E., et al. (2014). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 19(11), 18404-18427. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved from [Link]

  • Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Hossenlopp, et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • Mattioda, A. L., et al. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(10), 1485–1498. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative

Elemental analysis results for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid Part 1: Executive Summary & Strategic Context The Compound: 1-(Pyrimidin-4-yl)piperidine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

Part 1: Executive Summary & Strategic Context

The Compound: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid (Formula: C₁₀H₁₃N₃O₂ | MW: 207.23 g/mol ) is a critical heterocyclic building block, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting PKB/Akt pathways) [1]. Its amphoteric nature—containing both a basic pyrimidine nitrogen and an acidic carboxylic acid tail—makes it prone to forming hydrates, salts, and zwitterionic complexes, complicating purity analysis.

The Challenge: In drug development, "purity" is not a single metric but a composite of identity, assay, and impurity profile. While HPLC provides chromatographic purity (area %), it often fails to detect inorganic salts, moisture, or trapped solvents that inflate the apparent yield.

The Solution: This guide compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) . We demonstrate that while EA is the gold standard for validating bulk composition and salt stoichiometry, it must be cross-referenced with orthogonal methods to distinguish between solvation and chemical degradation.

Part 2: Technical Deep Dive – Comparative Analysis Results

The following data compares the theoretical elemental composition of the free acid against common experimental scenarios: the presence of a hemihydrate (common in carboxylic acids) and a mono-hydrochloride salt (common synthesis byproduct).

Table 1: Elemental Analysis Benchmarking (Theoretical vs. Experimental Scenarios)
Analyte ScenarioFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)Interpretation & Action
Target Pure Compound C₁₀H₁₃N₃O₂ 57.96% 6.32% 20.28% Pass: Results within ±0.4% confirm bulk purity.
Scenario A: Hemihydrate C₁₀H₁₃N₃O₂ · 0.5 H₂O55.55% (↓ 2.41)6.53% (↑ 0.21)19.43% (↓ 0.85)Fail: Significant C/N deviation. Requires drying (vac oven, 50°C).
Scenario B: HCl Salt C₁₀H₁₃N₃O₂ · HCl49.29% (↓ 8.67)5.79% (↓ 0.53)17.24% (↓ 3.04)Fail: Drastic shifts indicate incomplete neutralization. Test for Cl⁻.
Scenario C: Trapped EtOH ~2% w/w Ethanol58.12% (↑ 0.16)6.45% (↑ 0.13)19.98% (↓ 0.30)False Pass: Values may fall within acceptable limits. Requires qNMR.

Analyst Insight: Scenario C is the most dangerous "silent killer" in SAR studies. A sample containing 2% ethanol may pass EA standards (±0.4%) but will introduce errors in biological IC₅₀ calculations due to incorrect molecular weight adjustments.

Table 2: Performance Comparison of Analytical Alternatives
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/Vis
Primary Utility Bulk composition, Salt form confirmationAbsolute purity, Solvent/Water quantificationChromatographic purity (Organic impurities)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Cannot identify what the impurity is (only deviation)Inorganic salts (silent in ¹H NMR)Inorganic salts, Moisture, NMR-silent solvents
Throughput Medium (Automated combustion)High (if automated)High
Cost Efficiency High (Low consumable cost)Medium (Deuterated solvents)Medium (Columns/Solvents)

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating feedback loop.

Protocol A: Sample Preparation for CHN Analysis

Objective: Eliminate moisture interference to isolate the chemical scaffold's composition.

  • Pre-Treatment:

    • Place 50 mg of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid in a tared vial.

    • Critical Step: Dry in a vacuum oven at 45°C for 12 hours over P₂O₅ desiccant. Rationale: Carboxylic acids are hygroscopic; P₂O₅ chemically traps released water, preventing re-absorption.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target sample weight: 2.0 ± 0.2 mg encapsulated in a tin capsule.

    • Self-Validation: Weigh a standard (e.g., Acetanilide) before and after the sample batch to verify calibration drift is <0.1%.

  • Combustion:

    • Furnace Temperature: 950°C (ensure complete oxidation of the pyrimidine ring).

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Boost: 20 mL loop.

Protocol B: Orthogonal Validation via ¹H qNMR

Objective: Quantify solvates (Scenario C) that EA might miss.

  • Solvent Selection: Dissolve 10 mg of sample in D₂O containing NaOD or DMSO-d₆ .

    • Note: The carboxylic acid proton will exchange with D₂O; use DMSO-d₆ if observing the -COOH proton is required for structural confirmation.

  • Internal Standard: Add a precise amount of Maleic Acid (TraceCERT® grade) as the internal calibrant.

  • Acquisition:

    • Pulse delay (d1): 60 seconds (Must be >5x T1 relaxation time).

    • Scans: 16.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of standard) [2].[1][2]
    

Part 4: Decision Logic Visualization

The following diagram illustrates the logical workflow for accepting or rejecting a batch based on EA results.

PurityValidation Start Crude Product (1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid) Drying Vacuum Drying (45°C, 12h, P2O5) Start->Drying RunEA Run Elemental Analysis (CHN) Drying->RunEA CheckEA Is Result within ±0.4%? RunEA->CheckEA Pass PASS: Bulk Purity Confirmed Proceed to Bioassay CheckEA->Pass Yes Fail FAIL: Deviation > 0.4% CheckEA->Fail No AnalyzeFail Analyze Deviation Pattern Fail->AnalyzeFail LowC_LowN Low %C, Low %N (Indicates Inorganic Salt/Water) AnalyzeFail->LowC_LowN Values Low HighC_HighH High %C, High %H (Indicates Trapped Solvent) AnalyzeFail->HighC_HighH Values High Action_Salt Action: Check for Cl/Br (Titration) or Re-desalt LowC_LowN->Action_Salt Action_Solvent Action: Run qNMR Quantify Solvent Load HighC_HighH->Action_Solvent Action_Solvent->Drying Recycle if Solvent Found

Figure 1: Decision matrix for interpreting Elemental Analysis deviations and selecting corrective orthogonal methods.

References

  • Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." ACS Publications, 2010. Link

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications, 2014.[1] Link

  • Inorganic Chemistry Frontiers. "Elemental analysis: an important purity control but prone to manipulations."[3] Royal Society of Chemistry, 2015. Link

  • PubChem. "1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Compound Summary)." National Library of Medicine. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid
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